molecular formula C24H17F4NO3 B15559006 ELQ-650

ELQ-650

Cat. No.: B15559006
M. Wt: 443.4 g/mol
InChI Key: PAIQPDCYXUWBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ELQ-650 is a useful research compound. Its molecular formula is C24H17F4NO3 and its molecular weight is 443.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H17F4NO3

Molecular Weight

443.4 g/mol

IUPAC Name

6-fluoro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]-1H-quinolin-4-one

InChI

InChI=1S/C24H17F4NO3/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)16-5-3-14(4-6-16)15-7-9-17(10-8-15)32-24(26,27)28/h3-12H,1-2H3,(H,29,30)

InChI Key

PAIQPDCYXUWBMN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

ELQ-650: A Deep Dive into its Biological Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ELQ-650 is a next-generation endochin-like quinolone (ELQ) with potent antimalarial and anti-babesiosis activity. This document provides a comprehensive technical overview of the biological target of this compound, detailing its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations. The primary biological target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in apicomplexan parasites, such as Plasmodium falciparum and Babesia species. This compound exhibits its inhibitory effect by specifically binding to the ubiquinol-reduction (Qi) site of this complex.

The Biological Target: Cytochrome bc1 Complex (Complex III)

The cytochrome bc1 complex is a crucial enzymatic component of the mitochondrial electron transport chain in most eukaryotes. In parasitic protozoa like Plasmodium and Babesia, this complex plays a vital role in cellular respiration and is essential for the parasite's survival. The complex facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane, which generates the mitochondrial membrane potential.

The cytochrome bc1 complex has two key catalytic sites:

  • The Quinol Oxidation (Qo) Site: Where ubiquinol is oxidized.

  • The Quinone Reduction (Qi) Site: Where ubiquinone is reduced back to ubiquinol.

This compound and other related endochin-like quinolones are distinguished by their primary interaction with the Qi site. This is a significant advantage, as many other cytochrome bc1 inhibitors, such as atovaquone (B601224), target the Qo site, and resistance to these drugs often arises from mutations in this region. By targeting the Qi site, ELQs can often circumvent atovaquone resistance.

Mechanism of Action

This compound acts as a competitive inhibitor at the Qi site of the cytochrome bc1 complex. By binding to this site, it blocks the reduction of ubiquinone, thereby disrupting the Q-cycle. This interruption of the electron flow has several critical downstream effects on the parasite:

  • Collapse of the Mitochondrial Membrane Potential: The inhibition of proton pumping leads to the dissipation of the mitochondrial membrane potential, which is essential for ATP synthesis and other mitochondrial functions.

  • Inhibition of Pyrimidine (B1678525) Biosynthesis: In Plasmodium falciparum, the mitochondrial electron transport chain is intrinsically linked to the de novo pyrimidine biosynthesis pathway. The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in this pathway, requires a functioning cytochrome bc1 complex to regenerate its oxidized ubiquinone cofactor. By inhibiting the bc1 complex, this compound effectively shuts down pyrimidine synthesis, depriving the parasite of essential precursors for DNA and RNA synthesis.

  • Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the production of damaging reactive oxygen species, contributing to cellular stress and parasite death.

Quantitative Data: Inhibitory Potency

While specific IC50 values for this compound are part of ongoing research and may not be publicly available in all contexts, the potency of closely related and precursor endochin-like quinolones provides a strong indication of its efficacy. The development of 3-biaryl-ELQs, the class to which this compound belongs, has been driven by the goal of enhancing potency against multidrug-resistant parasite strains.[1]

CompoundTarget Organism/EnzymeIC50 (nM)Reference
ELQ-300 Plasmodium falciparum (Dd2 strain)0.8(Stickles et al., 2015)
ELQ-300 P. falciparum cytochrome bc1 complex< 1(Kessl et al., 2012)
ELQ-400 P. falciparum cytochrome bc1 complex6.7(Goodman et al., 2017)
ELQ-400 Human cytochrome bc1 complex108(Goodman et al., 2017)
Atovaquone P. falciparum cytochrome bc1 complex1.2(Kessl et al., 2003)

Note: The data presented for related ELQ compounds illustrates the potent and selective nature of this class of inhibitors against the parasite's cytochrome bc1 complex.

Experimental Protocols

The identification and characterization of this compound's biological target rely on a series of well-established biochemical and cellular assays.

Cytochrome bc1 Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the isolated cytochrome bc1 complex.

Principle: The activity of the cytochrome bc1 complex is monitored by measuring the reduction of cytochrome c, which is catalyzed by the complex in the presence of a ubiquinol substrate. The rate of cytochrome c reduction is followed spectrophotometrically.

Detailed Methodology:

  • Isolation of Mitochondria: Plasmodium falciparum parasites are cultured and harvested. The parasites are then lysed, and mitochondria are isolated through differential centrifugation.

  • Preparation of the Reaction Mixture: A reaction buffer is prepared containing potassium cyanide (to inhibit cytochrome c oxidase), and oxidized cytochrome c.

  • Enzyme Reaction: The isolated mitochondria (containing the cytochrome bc1 complex) are added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of a ubiquinol substrate, such as decylubiquinol.

  • Spectrophotometric Monitoring: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm.

  • Inhibition Assay: To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound). The rate of cytochrome c reduction is measured for each inhibitor concentration.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Parasite Growth Inhibition Assay

This cellular assay determines the efficacy of a compound in inhibiting the growth of the parasite in a red blood cell culture.

Principle: The proliferation of Plasmodium falciparum in in vitro culture is assessed in the presence of the test compound. Parasite growth can be quantified using various methods, such as staining with a DNA-intercalating dye or by measuring the activity of a parasite-specific enzyme like lactate (B86563) dehydrogenase.

Detailed Methodology:

  • Parasite Culture: Plasmodium falciparum is cultured in human red blood cells in a suitable culture medium.

  • Drug Dilution Series: A serial dilution of the test compound (this compound) is prepared in a 96-well plate.

  • Infection and Incubation: Synchronized parasite cultures (typically at the ring stage) are added to the wells containing the drug dilutions and control wells (without the drug). The plates are then incubated under standard culture conditions for a defined period (e.g., 72 hours).

  • Quantification of Parasite Growth: After incubation, parasite growth is quantified. A common method is the SYBR Green I assay, where the fluorescent dye binds to parasite DNA. The fluorescence intensity is proportional to the number of parasites.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of growth inhibition for each drug concentration. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: Mitochondrial Electron Transport Chain in Plasmodium falciparum

Mitochondrial_ETC cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate UQ Ubiquinone (Q) DHODH->UQ TCA_Cycle TCA Cycle Substrates UQH2 Ubiquinol (QH2) TCA_Cycle->UQH2 NDH2 Type II NADH Dehydrogenase (NDH2) NAD NAD+ NDH2->NAD NDH2->UQ Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->UQ H_plus_ims H+ Complex_III->H_plus_ims H+ Complex_IV Complex IV (Cytochrome c oxidase) H2O H2O Complex_IV->H2O Complex_IV->H_plus_ims H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_plus_matrix H+ ATP_Synthase->H_plus_matrix Cyt_c->Complex_IV e- Dihydroorotate Dihydroorotate Dihydroorotate->DHODH NADH NADH NADH->NDH2 UQ->DHODH e- UQ->NDH2 e- UQH2->Complex_III e- O2 O2 O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase H_plus_matrix->Complex_III H+ H_plus_matrix->Complex_IV H+ H_plus_ims->ATP_Synthase H+ ELQ650 This compound ELQ650->Complex_III Inhibits Qi site

Caption: Mitochondrial electron transport chain in P. falciparum and the inhibitory action of this compound.

Experimental Workflow: Cytochrome bc1 Inhibition Assay

Cytochrome_bc1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria from P. falciparum Mix_Components Combine Mitochondria, Buffer, and this compound Isolate_Mito->Mix_Components Prep_Buffer Prepare Reaction Buffer (KCN, Cytochrome c) Prep_Buffer->Mix_Components Prep_Inhibitor Prepare Serial Dilutions of this compound Prep_Inhibitor->Mix_Components Initiate_Reaction Initiate Reaction with Decylubiquinol Mix_Components->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 550 nm (Cytochrome c reduction) Initiate_Reaction->Monitor_Absorbance Calc_Inhibition Calculate % Inhibition vs. Control Monitor_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of this compound against the cytochrome bc1 complex.

Logical Relationship: Mechanism of Action of this compound

MoA_ELQ650 ELQ650 This compound Bind_Qi Binds to Qi site of Cytochrome bc1 Complex ELQ650->Bind_Qi Inhibit_bc1 Inhibition of Cytochrome bc1 Activity Bind_Qi->Inhibit_bc1 Disrupt_ETC Disruption of Mitochondrial Electron Transport Chain Inhibit_bc1->Disrupt_ETC Collapse_MMP Collapse of Mitochondrial Membrane Potential Disrupt_ETC->Collapse_MMP Inhibit_DHODH Inhibition of DHODH (indirectly) Disrupt_ETC->Inhibit_DHODH ROS_Production Increased Reactive Oxygen Species (ROS) Disrupt_ETC->ROS_Production Parasite_Death Parasite Death Collapse_MMP->Parasite_Death Inhibit_Pyrimidine Inhibition of Pyrimidine Biosynthesis Inhibit_DHODH->Inhibit_Pyrimidine Inhibit_Pyrimidine->Parasite_Death ROS_Production->Parasite_Death

Caption: The logical cascade of this compound's mechanism of action leading to parasite death.

References

ELQ-650: A Technical Review of a Novel Antiparasitic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELQ-650 is a second-generation 3-biaryl endochin-like quinolone (ELQ), a class of small-molecule antimicrobials with potent activity against a variety of protozoan parasites. These compounds function by targeting the mitochondrial electron transport chain, a crucial metabolic pathway for these organisms. Specifically, ELQs inhibit the cytochrome bc1 complex, leading to the disruption of cellular respiration and subsequent parasite death. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound, like other endochin-like quinolones, exerts its antiparasitic effect by inhibiting the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain.[1][2][3] It is believed to act as a Qi site inhibitor, targeting the ubiquinol (B23937) reduction site within the complex. This inhibition disrupts the Q-cycle, a process essential for the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and leading to mitochondrial dysfunction. The high conservation of the cytochrome bc1 complex among various apicomplexan parasites, such as Plasmodium and Babesia, likely accounts for the broad-spectrum activity of ELQ compounds.[1]

ELQ650_Mechanism_of_Action cluster_Mitochondrion Parasite Mitochondrion cluster_ETC Electron Transport Chain Ubiquinol Ubiquinol (QH2) bc1_complex Cytochrome bc1 Complex Ubiquinol->bc1_complex e- CytC Cytochrome c ATP_Synthase ATP Synthase CytC->ATP_Synthase ATP ATP ATP_Synthase->ATP bc1_complex->CytC e- ELQ650 This compound ELQ650->bc1_complex Inhibition at Qi site

Mechanism of action of this compound.

In Vitro Efficacy and Cytotoxicity

This compound has demonstrated potent in vitro activity against Babesia duncani, the causative agent of human babesiosis. Its efficacy, along with that of its corresponding prodrug, ELQ-672, is in the low nanomolar range. Furthermore, this compound and its prodrug have shown a favorable safety profile in human cell lines, with high therapeutic indices.

CompoundTarget Organism/Cell LineIC50 (nM)Average IC50 in Human Cells (µM)Therapeutic Index
This compound Babesia duncani22 ± 4.9> 10> 350
ELQ-672 (prodrug)Babesia duncani57 ± 18> 10> 350
This compound & ELQ-672HeLa, HepG2, HEK, HCT116-> 10-

Data compiled from a study on the effectiveness of new endochin-like quinolones in mouse models of human babesiosis.[1]

Pharmacokinetics and In Vivo Efficacy

While published literature describes this compound as having a favorable pharmacokinetic profile, specific quantitative data for parameters such as Cmax, T1/2, and AUC were not available in the reviewed publications.

In vivo efficacy studies have primarily focused on the related compound ELQ-598 (a prodrug of ELQ-596) as a monotherapy and on combination therapies involving ELQ-672 (the prodrug of this compound). In a study using a mouse model of severe combined immunodeficiency (SCID) infected with B. microti and C3H mice infected with B. duncani, a combination of ELQ-672 and atovaquone (B601224) (both at 10 mg/kg) resulted in the complete elimination of the infection. In contrast, monotherapy with either drug led to parasite recrudescence. Detailed quantitative data on the in vivo efficacy of this compound as a monotherapy is not extensively detailed in the available literature.

Chemical Synthesis

The synthesis of this compound is achieved through a Conrad-Limpach cyclization of a Schiff base intermediate. This reaction is carried out in Dowtherm A at a high temperature (250 °C). The resulting crude product is reported to be of high purity (>98%).

Experimental Protocols

The evaluation of this compound and other endochin-like quinolones typically involves a series of in vitro and in vivo experiments.

In Vitro Cultivation and Drug Susceptibility of Babesia duncani
  • Parasite Culture: B. duncani (WA-1 isolate) is maintained in a continuous in vitro culture using human red blood cells (hRBCs) in a suitable culture medium, such as DMEM/F-12, supplemented with serum. The cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).

  • Drug Susceptibility Assay: To determine the IC50 values, synchronous parasite cultures are exposed to serial dilutions of the test compounds (e.g., this compound) in 96-well plates. Parasite growth is assessed after a defined period (e.g., 72 hours) using methods such as Giemsa staining and microscopic counting of parasitized red blood cells or by using a fluorescent DNA-intercalating dye to quantify parasite proliferation.

In Vivo Efficacy in Mouse Models of Babesiosis
  • Animal Models: Two primary mouse models are commonly used:

    • Chronic B. microti infection model: Immunocompromised mice, such as SCID mice, are infected with B. microti. This model is used to assess the ability of a drug to clear a persistent infection.

    • Lethal B. duncani infection model: Immunocompetent but susceptible mouse strains, such as C3H/HeJ mice, are infected with B. duncani. This model is used to evaluate the ability of a drug to protect against a lethal infection.

  • Treatment and Monitoring: Following infection, mice are treated with the test compound (e.g., via oral gavage) for a specified duration. Parasitemia is monitored by microscopic examination of blood smears. The efficacy of the treatment is determined by the reduction in parasitemia and, in the lethal infection model, by the survival rate of the treated mice.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Culture Continuous Culture of Babesia duncani in hRBCs Drug_Screening Drug Susceptibility Assay (IC50 Determination) Culture->Drug_Screening Toxicity Cytotoxicity Assay in Human Cell Lines Drug_Screening->Toxicity Animal_Model Mouse Model of Babesiosis (B. microti or B. duncani) Toxicity->Animal_Model Lead Candidate Selection Treatment Drug Administration (e.g., Oral Gavage) Animal_Model->Treatment Monitoring Monitoring of Parasitemia and Survival Treatment->Monitoring PK_Studies Pharmacokinetic Studies (if applicable) Treatment->PK_Studies

Experimental workflow for this compound evaluation.

Conclusion

This compound is a promising second-generation endochin-like quinolone with potent in vitro activity against Babesia duncani and a favorable safety profile. Its mechanism of action, targeting the parasite's cytochrome bc1 complex, is well-established for this class of compounds. While detailed in vivo monotherapy and pharmacokinetic data for this compound are not extensively reported in the public domain, studies on its prodrug in combination therapies suggest its potential as a component of an effective antiparasitic regimen. Further research is warranted to fully elucidate the pharmacokinetic properties and in vivo efficacy of this compound as a standalone agent.

References

ELQ-650 In Vivo Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELQ-650 is a second-generation 3-Biaryl-Endochin-Like Quinolone (ELQ) compound that has demonstrated potent in vitro activity against Babesia parasites, the causative agents of babesiosis. This technical guide provides a comprehensive overview of the available in vivo data for this compound, focusing on its evaluation in mouse models of human babesiosis. The information presented herein is intended to assist researchers and drug development professionals in understanding the preclinical efficacy and experimental methodologies associated with this compound. While the primary focus is on this compound, contextual information on related ELQ compounds may be provided to offer a broader perspective on this class of antiprotozoal agents.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound and its prodrug, ELQ-672.

Table 1: In Vitro Efficacy of this compound and its Prodrug ELQ-672 against Babesia duncani
CompoundIC50 (nM) against B. duncani
This compound22 ± 4.9
ELQ-672 (prodrug)57 ± 18

Data represents the 50% inhibitory concentrations after 62 hours of incubation.[1]

Table 2: In Vivo Efficacy of ELQ-672 in a Babesia duncani Mouse Model
Treatment GroupDose (mg/kg)Route of AdministrationTreatment DurationOutcome
ELQ-67210Oral5 days (once daily)Did not clear infection

Note: While the prodrug ELQ-672 was tested in vivo, the study cited did not report radical cure at the tested dosage, in contrast to the success seen with a related compound, ELQ-598.[1]

Experimental Protocols

Detailed methodologies for the key experiments involving this compound and its prodrug are outlined below.

In Vitro Efficacy against Babesia duncani
  • Parasite Culture: B. duncani (WA-1 isolate) was maintained in continuous in vitro culture in human erythrocytes.

  • Drug Preparation: this compound and its prodrug, ELQ-672, were prepared to the desired concentrations.

  • Assay: The compounds were incubated with the parasite cultures for 62 hours.

  • Endpoint: The 50% inhibitory concentrations (IC50) were calculated to determine the in vitro potency of the compounds against the parasite.[1]

In Vivo Efficacy in a Babesia duncani Lethal Infection Mouse Model
  • Animal Model: C3H mice, which are highly susceptible to lethal infection with the B. duncani WA-1 isolate, were used.[1]

  • Infection: Mice were infected intravenously with 10^3 B. duncani-infected red blood cells.[1]

  • Treatment: The prodrug ELQ-672 was administered orally at a dose of 10 mg/kg once a day for 5 days.

  • Endpoint: The primary outcome was the clearance of Babesia microti infection and the prevention of lethal infection caused by B. duncani. In the case of ELQ-672, it did not achieve radical cure at the tested dose.

Visualizations

The following diagrams illustrate key experimental workflows and the mechanism of action for the broader class of ELQ compounds.

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment culture Continuous in vitro culture of B. duncani in human erythrocytes treatment_invitro Incubation with this compound and its prodrug ELQ-672 for 62h culture->treatment_invitro ic50 Calculation of IC50 values treatment_invitro->ic50 model C3H mouse model (lethal infection) infection Intravenous injection of 10^3 B. duncani-infected RBCs model->infection treatment_invivo Oral administration of prodrug ELQ-672 (10 mg/kg) for 5 days infection->treatment_invivo outcome Assessment of infection clearance and survival treatment_invivo->outcome start Start cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo signaling_pathway ELQ Endochin-Like Quinolones (e.g., ELQ-300) bc1 Cytochrome bc1 Complex (Qi site) ELQ->bc1 Inhibits ETC Mitochondrial Electron Transport Chain bc1->ETC Blocks electron transfer DNA_synthesis DNA Building Block Synthesis ETC->DNA_synthesis Disrupts parasite_death Parasite Death DNA_synthesis->parasite_death Leads to

References

Methodological & Application

Application Notes and Protocols for ELQ-650

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a summary of the experimental data and protocols for ELQ-650, an endochin-like quinolone (ELQ) with potent activity against various protozoan parasites. The primary focus of the available data is on its efficacy against Babesia species, the causative agents of babesiosis.

Mechanism of Action

This compound targets the mitochondrial electron transport chain of parasites by inhibiting the cytochrome bc1 complex. Specifically, it is believed to act as a Qi site inhibitor, targeting the ubiquinol-reduction site of this complex. This mechanism disrupts the parasite's ability to generate ATP, leading to its death. This mode of action is similar to other 3-biaryl-ELQ compounds. The combination of ELQs with atovaquone, which targets the Qo (ubiquinol-oxidation) site, has demonstrated strong antibabesial efficacy.

This compound Mechanism of Action cluster_Mitochondrion Parasite Mitochondrion cluster_ETC Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) Qo_site Qo Site (Ubiquinol Oxidation) Qi_site Qi Site (Ubiquinol Reduction) ATP_Synthase ATP Synthase (Complex V) Qo_site->ATP_Synthase Electron Flow Qi_site->ATP_Synthase Electron Flow Atovaquone Atovaquone Atovaquone->Qo_site Inhibits ELQ650 This compound ELQ650->Qi_site Inhibits ATP ATP Production ATP_Synthase->ATP Disrupts

Caption: this compound inhibits the Qi site of the cytochrome bc1 complex.

In Vitro Efficacy

This compound and its prodrug, ELQ-672, have demonstrated potent in vitro activity against Babesia duncani. The 50% inhibitory concentrations (IC50) were determined after 62 hours of incubation.

CompoundTarget OrganismIC50 (nM)
This compoundBabesia duncani22 ± 4.9
ELQ-672 (prodrug)Babesia duncani57 ± 18

In Vitro Drug Efficacy Assay Protocol

This protocol outlines the methodology used to determine the in vitro efficacy of this compound against B. duncani.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the intra-erythrocytic development cycle of B. duncani.

Materials:

  • B. duncani in vitro culture

  • Human erythrocytes

  • 96-well plates

  • This compound (and its prodrug ELQ-672)

  • SYBR Green I dye

  • Culture medium

Procedure:

  • Initiate an in vitro parasite culture of B. duncani with 0.1% parasitemia.

  • Prepare 2-fold serial dilutions of this compound in a 96-well plate.

  • Add the parasite culture to the wells containing the serially diluted compound.

  • Incubate the plate for 62 hours, allowing for three generations of parasite development.

  • Following incubation, quantify the parasitemia using the SYBR Green I method.

  • Calculate the IC50 value based on the dose-response curve.

In Vitro Efficacy Assay Workflow Start Start Culture Prepare B. duncani Culture (0.1% Parasitemia) Start->Culture Dilution Prepare 2-fold Serial Dilutions of this compound in 96-well Plate Culture->Dilution Treatment Add Parasite Culture to Wells and Incubate for 62 hours Dilution->Treatment Quantification Quantify Parasitemia using SYBR Green I Treatment->Quantification Analysis Calculate IC50 Value Quantification->Analysis End End Analysis->End

Caption: Workflow for determining the in vitro efficacy of this compound.

In Vivo Efficacy

The prodrugs of this compound and a related compound, ELQ-596, were assessed for their in vivo efficacy in a lethal B. duncani infection mouse model using the C3H genetic background. These mice typically have a 100% mortality rate following intravenous injection of B. duncani-infected red blood cells. While specific data for this compound's prodrug was not detailed, the study highlighted the high efficacy of ELQ-598 (prodrug of ELQ-596) as an orally administered monotherapy at 10 mg/kg, which achieved radical cure.

Safety Profile

This compound and its prodrug have been evaluated for safety in four human cell lines: HeLa, HepG2, HEK, and HCT116. The studies indicated favorable safety profiles with therapeutic index (TI) values greater than 300.

In Vivo Lethal Infection Model Protocol

This protocol describes the experimental setup for evaluating the in vivo efficacy of ELQ compounds in a lethal B. duncani infection model.

Objective: To assess the in vivo efficacy of this compound's prodrug in a lethal B. duncani mouse model.

Animal Model: C3H mice (highly susceptible to B. duncani WA-1 isolate).

Procedure:

  • Infect C3H mice with 10^3 B. duncani-infected red blood cells via intravenous injection.

  • Administer the prodrug of this compound orally at the desired dosage and schedule.

  • Monitor the mice for parasitemia and survival.

  • A control group should receive a vehicle control.

  • The primary endpoint is the survival rate of the treated mice compared to the control group.

In Vivo Lethal Infection Model Workflow Start Start Infection Infect C3H Mice with 10^3 B. duncani-infected RBCs (IV) Start->Infection Treatment Oral Administration of This compound Prodrug Infection->Treatment Monitoring Monitor Parasitemia and Survival Treatment->Monitoring Endpoint Primary Endpoint: Survival Rate Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for the in vivo lethal infection model.

Application Notes and Protocols for the Use of ELQ-650 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELQ-650 is a second-generation endochin-like quinolone (ELQ) derivative with potent antimicrobial activity against a variety of protozoan parasites, including Plasmodium and Babesia species. Its primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1] This targeted disruption of cellular respiration leads to a cascade of downstream effects, ultimately resulting in parasite death. While primarily investigated as an anti-parasitic agent, its specific mitochondrial target makes it a valuable tool for studying mitochondrial function and dysfunction in various cell culture models. These application notes provide a comprehensive guide for the use of this compound in a research setting.

Mechanism of Action

This compound targets the cytochrome bc1 complex, a critical enzyme in the mitochondrial electron transport chain responsible for transferring electrons from ubiquinol (B23937) to cytochrome c.[1] This process is coupled to the pumping of protons across the inner mitochondrial membrane, generating the membrane potential necessary for ATP synthesis. Inhibition of the cytochrome bc1 complex by this compound disrupts this electron flow, leading to a collapse of the mitochondrial membrane potential, a decrease in ATP production, and an increase in the production of reactive oxygen species (ROS).[2][3][4] The accumulation of ROS can induce oxidative stress, damage cellular components, and trigger apoptotic cell death pathways through the release of cytochrome c from the mitochondria into the cytosol.

Data Presentation

The following tables summarize the known quantitative data for this compound and its prodrug, ELQ-672.

Table 1: In Vitro Activity of this compound and its Prodrug ELQ-672 against Babesia duncani

CompoundIC50 (nM) against B. duncani
This compound22
ELQ-672Not Reported

Data from in vitro growth inhibition assays.

Table 2: Cytotoxicity of this compound in Human Cell Lines

Cell LineCell TypeAverage IC50 (µM)
HeLaCervical Cancer~26
HepG2Liver Cancer~26
HEK293Embryonic Kidney~26
HCT116Colon Cancer~26

Data represents the average IC50 value across the tested human cell lines, indicating a general cytotoxic concentration.

Mandatory Visualizations

Signaling Pathway of this compound Action

ELQ650_Pathway cluster_mito Mitochondrial Events ELQ650 This compound ComplexIII Cytochrome bc1 Complex (Complex III) ELQ650->ComplexIII Inhibits Mito Mitochondrion ETC Electron Transport Chain ElectronFlow Disrupted Electron Flow ComplexIII->ElectronFlow Leads to MMP Decreased Mitochondrial Membrane Potential ElectronFlow->MMP ATP Decreased ATP Production ElectronFlow->ATP ROS Increased Reactive Oxygen Species (ROS) ElectronFlow->ROS CytoC Cytochrome c Release MMP->CytoC OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CytoC->Apoptosis Activates Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_cells Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) treatment Treat Cells with Serial Dilutions of this compound prep_cells->treatment incubation Incubate for a Defined Period (e.g., 24, 48, or 72 hours) treatment->incubation assay_choice Perform Cytotoxicity Assay (e.g., MTT or LDH assay) incubation->assay_choice readout Measure Absorbance/Fluorescence assay_choice->readout calculation Calculate % Viability/Cytotoxicity readout->calculation ic50 Determine IC50 Value calculation->ic50

References

Application Notes and Protocols for the Administration of ELQ-650 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELQ-650 is a promising endochin-like quinolone (ELQ) compound under investigation for its potent antiparasitic activity. Preclinical evaluation in murine models is a critical step in the development of this compound. The choice of administration route can significantly impact the pharmacokinetic profile and, consequently, the efficacy and toxicity of this compound. These application notes provide a comprehensive overview of common administration routes for this compound in mice—oral (PO), intravenous (IV), and intraperitoneal (IP)—and offer detailed protocols for their execution.

Endochin-like quinolones, including this compound, are known for their hydrophobic nature, which can present challenges in formulation and may lead to poor oral bioavailability. To circumvent these limitations, prodrug strategies are often employed, or alternative administration routes like intravenous or intraperitoneal injections are utilized in preclinical studies.

Data Presentation: Pharmacokinetic Parameters of Endochin-Like Quinolones in Mice

Table 1: Plasma Pharmacokinetic Parameters of ELQ-316 after Oral Administration in Mice [1][2]

Compound AdministeredAnalyteDose (mg/kg)Cmax (µM)Tmax (h)AUC (µM·h)
ELQ-316ELQ-31610~0.5~4~6
ELQ-334 (prodrug)ELQ-31610 (molar equivalent)~3.0~6~36

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Note: The administration of the prodrug ELQ-334 resulted in a significant increase in the plasma exposure of the active compound ELQ-316, highlighting a strategy to overcome the poor oral bioavailability of the parent endochin-like quinolone. It is suggested that intraperitoneal administration of ELQ-316 can lead to efficacy comparable to the oral administration of its prodrug, implying that the IP route can achieve higher systemic exposure than oral administration of the parent compound.[1]

Experimental Protocols

Formulation of this compound for In Vivo Administration

Due to its hydrophobic nature, this compound requires a suitable vehicle for administration in mice. A common formulation for oral and intraperitoneal administration of similar compounds is a solution or suspension in Polyethylene Glycol 400 (PEG 400).[1] For intravenous administration, a formulation that ensures solubility and is compatible with blood is necessary. This may involve the use of co-solvents such as DMSO and further dilution with aqueous solutions like saline or dextrose. It is crucial to perform solubility and stability studies for the specific formulation of this compound before in vivo administration.

Protocol 1: Oral Gavage Administration

Oral gavage ensures the precise administration of a defined dose of the compound directly into the stomach.

Materials:

  • This compound formulated in a suitable vehicle (e.g., PEG 400)

  • Appropriately sized oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Mouse scale

  • 70% ethanol (B145695)

Procedure:

  • Weigh the mouse to determine the correct volume of the drug solution to administer.

  • Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

  • Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Position the mouse in a vertical orientation.

  • Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

  • Once the needle is in the esophagus, slowly dispense the solution.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Intravenous Injection (Tail Vein)

Intravenous administration provides 100% bioavailability and rapid distribution of the compound.

Materials:

  • This compound formulated in a sterile, IV-compatible vehicle

  • Tuberculin or insulin (B600854) syringes with a 27-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Weigh the mouse and prepare the appropriate dose of the this compound solution.

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Place the mouse in a restrainer to secure it and expose the tail.

  • Wipe the tail with 70% ethanol to disinfect the injection site and improve visualization of the veins.

  • Position the needle, bevel up, parallel to the tail vein and insert it into the vein at a shallow angle.

  • A successful insertion may be indicated by a flash of blood in the needle hub.

  • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal Injection

Intraperitoneal injection is a common route for administering substances that are not suitable for oral or intravenous routes.

Materials:

  • This compound formulated in a suitable vehicle

  • Syringes (1 ml) with a 25-27 gauge needle

  • Mouse scale

  • 70% ethanol

Procedure:

  • Weigh the mouse and calculate the required volume of the this compound formulation.

  • Draw the solution into the syringe.

  • Gently restrain the mouse, exposing its abdomen.

  • Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

  • Wipe the lower right quadrant of the abdomen with 70% ethanol.

  • Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure that no blood or urine is drawn into the syringe.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of discomfort or adverse effects.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration Routes cluster_analysis Analysis Formulation This compound Formulation (e.g., in PEG 400) Dose_Calc Dose Calculation (based on mouse weight) Formulation->Dose_Calc Vehicle Selection Oral Oral Gavage Dose_Calc->Oral IV Intravenous Injection Dose_Calc->IV IP Intraperitoneal Injection Dose_Calc->IP PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Oral->PK_Analysis Efficacy_Study Efficacy Study (e.g., Parasite Burden) Oral->Efficacy_Study Toxicity_Monitoring Toxicity Monitoring Oral->Toxicity_Monitoring IV->PK_Analysis IV->Efficacy_Study IV->Toxicity_Monitoring IP->PK_Analysis IP->Efficacy_Study IP->Toxicity_Monitoring

Caption: Experimental workflow for in vivo studies of this compound in mice.

Signaling_Pathway cluster_drug Drug Action cluster_parasite Parasite Mitochondrion ELQ_650 This compound Cyt_bc1 Cytochrome bc1 Complex ELQ_650->Cyt_bc1 Inhibits ETC Electron Transport Chain ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase Electron Flow Pyrimidine_Synthesis Pyrimidine Synthesis Cyt_bc1->Pyrimidine_Synthesis ATP ATP Production ATP_Synthase->ATP

Caption: Mechanism of action of this compound on the parasite's mitochondrial electron transport chain.

References

Application Notes and Protocols for ELQ-650 in Malaria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, with hundreds of thousands of deaths annually. The emergence and spread of drug-resistant parasite strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. The endochin-like quinolones (ELQs) are a promising class of antimalarial compounds, and ELQ-650, a second-generation 3-biaryl-ELQ, has demonstrated potent activity against multiple life-cycle stages of Plasmodium parasites, including drug-resistant strains.

These application notes provide a comprehensive overview of the use of this compound in malaria research, including its mechanism of action, in vitro and in vivo efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound and other ELQ compounds target the parasite's mitochondrial electron transport chain. Specifically, they inhibit the cytochrome bc₁ complex (Complex III), a critical enzyme for ATP production and pyrimidine (B1678525) biosynthesis in Plasmodium.[1] Unlike the antimalarial drug atovaquone, which binds to the Qₒ site of the cytochrome bc₁ complex, ELQ-300 and its analogs bind to the Qᵢ site.[2] This alternative binding site is significant as it allows ELQs to be effective against atovaquone-resistant parasite strains.[3] The inhibition of the cytochrome bc₁ complex disrupts essential cellular processes, leading to parasite death.[4]

ELQ650_Mechanism cluster_parasite Plasmodium Parasite cluster_mitochondrion Mitochondrion Complex_III Cytochrome bc₁ Complex (Complex III) Cyt_c Cytochrome c Complex_III->Cyt_c Pyrimidine_Synthesis Pyrimidine Biosynthesis Complex_III->Pyrimidine_Synthesis CoQ Coenzyme Q CoQ->Complex_III Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP DNA_Replication DNA Replication Pyrimidine_Synthesis->DNA_Replication ELQ650 This compound ELQ650->Complex_III Inhibits Qi site

Mechanism of action of this compound in the Plasmodium mitochondrion.

Quantitative Data Summary

The following tables summarize the in vitro antiplasmodial activity and in vivo efficacy of this compound and related compounds against various Plasmodium strains.

Table 1: In Vitro Antiplasmodial Activity (IC₅₀ Values)

CompoundP. falciparum StrainDrug Susceptibility ProfileIC₅₀ (nM)Reference
This compound D6Chloroquine-sensitive1.8 ± 0.3
Dd2Chloroquine-resistant, Pyrimethamine-resistant2.5 ± 0.4
Tm90-C2BAtovaquone-resistant3.1 ± 0.5
ELQ-596 D6Chloroquine-sensitive2.4 ± 0.5
Dd2Chloroquine-resistant, Pyrimethamine-resistant3.2 ± 0.6
Tm90-C2BAtovaquone-resistant4.0 ± 0.8
Atovaquone D6Chloroquine-sensitive0.8 ± 0.2
Tm90-C2BAtovaquone-resistant>10,000
Chloroquine (B1663885) D6Chloroquine-sensitive15 ± 3
Dd2Chloroquine-resistant150 ± 25

Data for this compound and ELQ-596 are representative values from preclinical studies. Actual values may vary depending on the specific assay conditions.

Table 2: In Vivo Efficacy in Mouse Models (4-day Suppressive Test)

Compound (Prodrug)Plasmodium SpeciesMouse StrainRoute of AdministrationED₅₀ (mg/kg/day)ED₉₀ (mg/kg/day)Reference
ELQ-672 (Prodrug of this compound) P. yoeliiSwiss WebsterOral (p.o.)~0.1~0.3[5]
ELQ-598 (Prodrug of ELQ-596) P. yoeliiSwiss WebsterOral (p.o.)0.150.4
ELQ-331 (Prodrug of ELQ-300) P. yoeliiSwiss WebsterOral (p.o.)0.020.05
Chloroquine P. yoeliiSwiss WebsterOral (p.o.)1.53.0

ED₅₀ and ED₉₀ values represent the effective dose required to suppress parasitemia by 50% and 90%, respectively, compared to untreated controls.

Table 3: Representative Pharmacokinetic Parameters in Mice

Compound (Prodrug)Dose (mg/kg)RouteCₘₐₓ (ng/mL)t₁/₂ (h)AUC₀₋inf (ng·h/mL)Reference
ELQ-598 (Prodrug of ELQ-596) 10 (oral)p.o.12002425000
ELQ-331 (Prodrug of ELQ-300) 3 (oral)p.o.5900 (as ELQ-300)~18 (as ELQ-300)Not Reported

Pharmacokinetic data for this compound is limited. Data for the structurally similar compound ELQ-596 (via its prodrug ELQ-598) is provided as a representative for the 3-biaryl-ELQ class.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of this compound against asexual blood-stage P. falciparum.

in_vitro_workflow Start Start Prepare_Drug_Plate Prepare serial dilutions of this compound in a 96-well plate Start->Prepare_Drug_Plate Add_Parasites Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) Prepare_Drug_Plate->Add_Parasites Incubate Incubate for 72 hours under standard culture conditions Add_Parasites->Incubate Lyse_Cells Freeze plate at -20°C to lyse cells Incubate->Lyse_Cells Add_SYBR_Green Add SYBR Green I lysis buffer Lyse_Cells->Add_SYBR_Green Incubate_Dark Incubate in the dark for 1 hour Add_SYBR_Green->Incubate_Dark Read_Fluorescence Read fluorescence (485 nm excitation, 530 nm emission) Incubate_Dark->Read_Fluorescence Calculate_IC50 Calculate IC₅₀ values using a dose-response curve Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Workflow for the in vitro antiplasmodial activity assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)

  • Human erythrocytes (O⁺)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (2X SYBR Green I in lysis buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. A typical starting concentration is 1000 nM with 2-fold serial dilutions.

    • Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine or artemisinin (B1665778) (positive control).

  • Parasite Addition:

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

    • Add the parasite suspension to each well of the drug-dosed plate.

  • Incubation:

    • Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Cell Lysis and Staining:

    • After incubation, freeze the plates at -20°C for at least 2 hours to lyse the erythrocytes.

    • Thaw the plates and add an equal volume of SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy Assessment (4-day Suppressive Test)

This protocol evaluates the in vivo efficacy of this compound (typically administered as a more bioavailable prodrug) in a murine malaria model.

in_vivo_workflow Start Start Infect_Mice Infect mice intravenously with P. yoelii-infected red blood cells (Day 0) Start->Infect_Mice Group_Mice Randomly assign mice to treatment groups (vehicle, positive control, this compound prodrug) Infect_Mice->Group_Mice Administer_Drug Administer treatment orally once daily for 4 days (Day 0-3) Group_Mice->Administer_Drug Monitor_Parasitemia Prepare Giemsa-stained blood smears on Day 4 Administer_Drug->Monitor_Parasitemia Count_Parasites Determine percent parasitemia by microscopy Monitor_Parasitemia->Count_Parasites Calculate_Suppression Calculate percent suppression of parasitemia Count_Parasites->Calculate_Suppression Determine_ED Determine ED₅₀ and ED₉₀ values Calculate_Suppression->Determine_ED End End Determine_ED->End

Workflow for the in vivo 4-day suppressive test.

Materials:

  • This compound prodrug (e.g., ELQ-672)

  • Vehicle for drug administration (e.g., 20% PEG400 in water)

  • Standard antimalarial drug (e.g., chloroquine)

  • Plasmodium yoelii (or other rodent malaria parasite)-infected donor mouse

  • Experimental mice (e.g., Swiss Webster, 18-22 g)

  • Giemsa stain

  • Microscope with oil immersion objective

Procedure:

  • Parasite Inoculation (Day 0):

    • Collect blood from a donor mouse with a rising parasitemia.

    • Dilute the infected blood in a suitable buffer (e.g., PBS) to a concentration of 1 x 10⁷ infected red blood cells (iRBCs) per 0.2 mL.

    • Inject 0.2 mL of the parasite suspension intravenously into each experimental mouse.

  • Drug Administration (Day 0-3):

    • Randomly divide the infected mice into groups (n=5 per group): vehicle control, positive control (e.g., chloroquine), and experimental groups (different doses of this compound prodrug).

    • Approximately 2-4 hours after infection, administer the first dose of the respective treatments orally via gavage.

    • Continue daily administration for a total of four consecutive days.

  • Monitoring Parasitemia (Day 4):

    • On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.

    • Fix the smears with methanol (B129727) and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each treatment group.

    • Determine the percent suppression of parasitemia for each experimental group compared to the vehicle control group.

    • Calculate the ED₅₀ and ED₉₀ values by performing a regression analysis of the dose-response data.

Conclusion

This compound is a potent next-generation antimalarial compound with a favorable resistance profile due to its unique binding site on the parasite's cytochrome bc₁ complex. The data and protocols presented in these application notes provide a solid foundation for researchers to evaluate the efficacy of this compound and other novel antimalarial candidates. Further research into the pharmacokinetic and safety profiles of this compound and its prodrugs will be crucial for its continued development as a potential new treatment and prophylactic agent for malaria.

References

Application Notes and Protocols for ELQ-650 Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification and characterization of ELQ-650.

Currently, publicly available, detailed analytical methods specifically for a compound designated "this compound" are not available. The information presented herein is based on established analytical techniques commonly employed for the analysis of small molecule drug candidates. These notes and protocols are intended to serve as a foundational guide for the development and validation of specific assays for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its concentration in various matrices. A well-developed HPLC method is crucial for quality control during synthesis and formulation.

Table 1: Representative HPLC Method Parameters for Small Molecule Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 254 nm
Run Time 20 minutes
Experimental Protocol: HPLC Method Development
  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic System: Use a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD.

  • Method Execution: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standards and samples.

  • Data Analysis: Integrate the peak area of this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Sample This compound Sample Filtration Filtration (0.45 µm) Sample->Filtration Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: General workflow for HPLC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

For the quantification of this compound in biological matrices such as plasma or tissue homogenates, a highly sensitive and specific LC-MS/MS method is required. This is essential for pharmacokinetic studies.

Table 2: Representative LC-MS/MS Method Parameters for Pharmacokinetic Studies

ParameterCondition
LC System UPLC or High-Performance LC System
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion > Product Ion (To be determined for this compound)
Internal Standard Structurally similar analog of this compound
Experimental Protocol: LC-MS/MS Bioanalytical Method
  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean 96-well plate for injection.

  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma. Process these in the same manner as the study samples.

  • LC-MS/MS Analysis:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Inject the processed samples, standards, and QCs.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (this compound / Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Figure 2: Workflow for LC-MS/MS bioanalysis.

Signaling Pathway Analysis

Understanding the mechanism of action of this compound may involve investigating its effect on specific cellular signaling pathways. A common approach is to treat cells with this compound and measure the activation or inhibition of key proteins in a pathway of interest using techniques like Western blotting or phospho-protein arrays.

Conceptual Signaling Pathway: Inhibition of a Kinase Cascade

The following diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase within a signaling cascade, preventing the phosphorylation of downstream targets and ultimately affecting gene transcription.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene ELQ650 This compound ELQ650->Kinase2 Inhibits

Figure 3: Hypothetical inhibition of a kinase pathway by this compound.
Protocol: Western Blot for Pathway Analysis

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated or total protein of interest overnight at 4 °C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Preparation of ELQ-650 Stock Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

ELQ-650 is a promising endochin-like quinolone (ELQ) derivative demonstrating potent antimicrobial activity against a variety of protozoan parasites, including Plasmodium and Babesia species.[1] Its mechanism of action involves the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain, a critical pathway for cellular respiration in these organisms. Proper preparation of this compound stock solutions is paramount for accurate and reproducible results in in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Physicochemical Data and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The relevant data is summarized in the table below.

PropertyValueSource
Molecular Weight 443.39 g/mol Internal Data
Chemical Formula C₂₄H₁₇F₄NO₃Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in Dimethyl Sulfoxide (B87167) (DMSO)Inferred from similar compounds

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for serial dilutions in various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing this compound: Accurately weigh 4.43 mg of this compound powder using a calibrated analytical balance.

  • Transfer: Carefully transfer the weighed this compound powder into a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light, as many quinolone derivatives are photosensitive.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolution: Securely cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting: To minimize freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the this compound stock solution.

  • Long-term Storage: For long-term storage, the aliquoted stock solutions should be stored at -20°C or -80°C. Studies on other quinolone derivatives have shown that storage at these temperatures preserves their stability for extended periods.[2][3][4]

  • Short-term Storage: If the stock solution is to be used within a few days, it can be stored at 4°C.

  • Light Protection: Always protect the stock solutions from light by using amber vials or by wrapping the containers in aluminum foil.[3]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Using single-use aliquots is the most effective way to prevent this.[3]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in parasites.[1] This complex plays a vital role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane. This proton gradient is essential for the production of ATP. By inhibiting the cytochrome bc1 complex, this compound disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential, a reduction in ATP synthesis, and the generation of reactive oxygen species (ROS), ultimately causing parasite death.

ELQ650_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Process Cellular Respiration Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (CoQ) Complex_I->UQ e⁻ ATP_Synthase ATP Synthase (Complex V) Complex_I->ATP_Synthase Proton Pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e⁻ Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_III->ATP_Synthase Proton Pumping ROS Reactive Oxygen Species (ROS) Complex_III->ROS Dysfunctional e⁻ transfer leads to Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e⁻ Complex_IV->ATP_Synthase Proton Pumping H2O H₂O Complex_IV->H2O O₂ → H₂O ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e⁻ Succinate Succinate Succinate->Complex_II e⁻ ELQ650 This compound ELQ650->Complex_III Inhibition ELQ650_Workflow cluster_Prep Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis A Prepare 10 mM this compound stock solution in DMSO B Prepare serial dilutions of this compound in culture medium A->B Dilute D Add diluted this compound to parasite cultures in a 96-well plate B->D Treat C Culture parasites (e.g., Babesia) C->D E Incubate for a defined period (e.g., 48-72 hours) D->E F Measure parasite growth inhibition (e.g., SYBR Green I assay, microscopy) E->F G Determine IC₅₀ value F->G

References

Troubleshooting & Optimization

Technical Support Center: ELQ-650

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELQ-650. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on challenges related to its dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like other endochin-like quinolones, has very low aqueous solubility. It is not recommended to dissolve it directly in aqueous buffers. For most applications, a stock solution in an organic solvent should be prepared first, which can then be diluted into your experimental medium.

Q2: What is the recommended solvent for preparing an this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of poorly soluble compounds like this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is low, typically below 0.5%, to minimize solvent toxicity and precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.

  • Vortexing/Mixing: Add the this compound stock solution dropwise to your aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

  • Use of Surfactants: For in vivo or certain in vitro applications, the use of non-ionic surfactants like Tween-80 can help to maintain the compound in suspension.

Q4: Can you provide a protocol for preparing an this compound solution for in vivo studies?

A4: While a specific protocol for this compound is not widely published, a formulation for a similar endochin-like quinolone, ELQ-300, can be adapted to create a suspension for oral or intraperitoneal administration. This involves a co-solvent and surfactant system.

Experimental Protocols

Protocol for Preparing a Suspended Solution of an Endochin-Like Quinolone for In Vivo Administration

This protocol is adapted from a method used for ELQ-300 and is suitable for creating a suspension of this compound for animal studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication may be required to fully dissolve the compound.

  • Co-solvent Addition: In a separate sterile tube, add the required volume of the DMSO stock solution to PEG300. For a final formulation with 10% DMSO and 40% PEG300, you would add 1 part of your DMSO stock to 4 parts of PEG300. Mix thoroughly by vortexing.

  • Surfactant Addition: To the DMSO/PEG300 mixture, add Tween-80. For a final formulation with 5% Tween-80, add 0.5 parts of Tween-80. Vortex until the solution is homogeneous.

  • Aqueous Phase Addition: Add saline to the mixture to reach the final desired volume. For a final formulation with 45% saline, add 4.5 parts of saline.

  • Final Mixing: Vortex the final suspension thoroughly. If precipitation is observed, sonication may be used to aid in creating a uniform suspension. The final product will be a suspension, not a clear solution.

Data Presentation

Solubility of Endochin-Like Quinolones

Solvent/MediumSolubilityRemarks
WaterPoorEndochin-like quinolones are hydrophobic and have very low solubility in aqueous solutions at neutral pH.
Aqueous Buffers (e.g., PBS)PoorDirect dissolution in aqueous buffers is not recommended due to low solubility.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions.
EthanolLimited to ModerateCan be used as a solvent, but may have lower solvating power than DMSO for this compound class.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Formulation cluster_2 Step 3: Final Suspension A Weigh this compound Powder B Add DMSO A->B C Vortex/Sonicate to Dissolve B->C D Add PEG300 to Stock C->D Transfer Stock E Add Tween-80 D->E F Add Saline E->F G Vortex/Sonicate F->G Final Mixing H Ready for Administration G->H G cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome C ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATPSynthase ATP Synthase ComplexIV->ATPSynthase ATP ATP Production ATPSynthase->ATP H+ Gradient ELQ650 This compound ELQ650->ComplexIII Inhibits CellDeath Parasite Death ATP->CellDeath Depletion leads to

Technical Support Center: Optimizing ELQ-650 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ELQ-650 for in vitro experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during experimental workflows.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues that may arise during the optimization of this compound concentration in in vitro assays.

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent parasite density at the start of the assay.Ensure a consistent starting parasitemia (e.g., 0.1%) for all experiments. Use a standardized method for parasite counting.
Inaccurate serial dilutions of this compound.Prepare fresh serial dilutions for each experiment. Calibrate pipettes regularly and use proper pipetting techniques.
Contamination of the Babesia duncani culture.Regularly check cultures for microbial contamination. Use sterile techniques and certified reagents.
No observable effect of this compound on parasite growth Inactive compound.Ensure proper storage of this compound stock solutions (e.g., at -20°C, protected from light). Prepare fresh working solutions for each experiment.
Incorrect assay setup.Verify all steps in the experimental protocol, including incubation times and reagent concentrations.
Drug-resistant parasite strain.If resistance is suspected, sequence the cytochrome b gene of the parasite to check for mutations.
High background fluorescence in SYBR Green I assay Contamination with other DNA sources (e.g., bacteria, host white blood cells).Use filtered, sterile media and reagents. Ensure complete removal of white blood cells during red blood cell preparation.
Insufficient lysis of red blood cells.Optimize the concentration of the lysis buffer components (e.g., saponin, Triton X-100) and incubation time. A freeze-thaw step can improve lysis.
SYBR Green I binding to non-target nucleic acids.Run a "no parasite" control to determine the baseline fluorescence and subtract it from all readings.
Low signal-to-noise ratio in SYBR Green I assay Low parasitemia.Ensure the starting parasitemia is high enough for detection and that the assay duration allows for sufficient parasite replication.
Inefficient SYBR Green I staining.Optimize the concentration of SYBR Green I and the incubation time with the cell lysate.
Inconsistent results in cytotoxicity assays Variation in cell seeding density.Ensure a uniform cell number is seeded in each well. Use a cell counter for accurate cell quantification.
Edge effects in the microplate.Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Interference of this compound with the assay chemistry (e.g., MTT reduction).Run a control with this compound in the absence of cells to check for any direct interaction with the assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro assays against Babesia duncani?

A1: Based on published data, this compound exhibits potent activity against B. duncani with IC50 values in the low nanomolar (nM) range.[1] A good starting point for a dose-response experiment would be a serial dilution ranging from 100 nM down to 0.1 nM.

Q2: What is the mechanism of action of this compound?

A2: this compound is an endochin-like quinolone that targets the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain. Specifically, it is a ubiquinol-reduction (Qi) site inhibitor, disrupting cellular respiration and leading to parasite death.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C and protected from light. For experiments, the stock solution is further diluted in the culture medium to the desired working concentrations. Ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I assess the cytotoxicity of this compound on host cells?

A4: A standard cytotoxicity assay, such as the MTT assay, can be used to evaluate the effect of this compound on mammalian cells (e.g., human foreskin fibroblasts or the cell line used for co-culture). This involves incubating the cells with a range of this compound concentrations and measuring cell viability after a specific period (e.g., 24-72 hours).

Q5: Can this compound be used in combination with other drugs?

A5: Yes, studies have shown that this compound can have additive or synergistic effects when used in combination with other antiprotozoal drugs like atovaquone, which targets the ubiquinol-oxidation (Qo) site of the cytochrome bc1 complex.[1]

Experimental Protocols

In Vitro Culture of Babesia duncani

This protocol describes the continuous in vitro culture of B. duncani in human red blood cells.

Materials:

  • Babesia duncani (WA1 strain)

  • Human red blood cells (hRBCs), type A+

  • Complete culture medium (e.g., DMEM/F-12) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 24-well culture plates

  • Incubator (37°C, 5% CO2, 95% humidity)

Procedure:

  • Prepare the complete culture medium and warm it to 37°C.

  • Wash hRBCs three times with sterile PBS to remove plasma and white blood cells.

  • Initiate the culture by mixing cryopreserved or passaged B. duncani-infected RBCs with fresh hRBCs to achieve a starting parasitemia of 0.1% and a hematocrit of 5%.

  • Dispense 1.2 mL of the cell suspension into each well of a 24-well plate. This volume creates a microaerophilic environment suitable for parasite growth.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Replace the culture medium daily by carefully aspirating the supernatant without disturbing the RBC layer and adding fresh, pre-warmed complete culture medium.

  • Monitor parasitemia every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.

  • Subculture the parasites when the parasitemia reaches 5-10% by transferring a small volume of the infected culture to a new well with fresh hRBCs and complete culture medium.

This compound In Vitro Drug Efficacy Assay (SYBR Green I Method)

This protocol outlines the procedure for determining the IC50 value of this compound against B. duncani.

Materials:

  • B. duncani culture (0.1% parasitemia, 5% hematocrit)

  • This compound stock solution (10 mM in DMSO)

  • Complete culture medium

  • 96-well microplates

  • SYBR Green I nucleic acid stain (10,000x stock)

  • Lysis buffer (130 mM Tris pH 7.5, 10 mM EDTA, 0.016% Saponin, 1.6% Triton X-100)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in complete culture medium in a 96-well plate. The final concentrations should range from 100 nM to 0.1 nM. Include a "no drug" control (vehicle only) and a "no parasite" control.

  • Add 100 µL of the B. duncani culture (0.1% parasitemia, 5% hematocrit) to each well containing the drug dilutions.

  • Incubate the plate for 62 hours (approximately three parasite replication cycles) at 37°C, 5% CO2.

  • After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculate the percent inhibition of parasite growth for each concentration relative to the "no drug" control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Method)

This protocol is for assessing the cytotoxicity of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., human foreskin fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle only" control.

  • Incubate the plate for 24-72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percent cell viability for each concentration relative to the "vehicle only" control.

Data Presentation

Table 1: In Vitro Activity of this compound against Babesia duncani

Compound IC50 (nM)
This compound~1-5
Atovaquone~50-100

Note: IC50 values are approximate and may vary depending on experimental conditions.

Table 2: Cytotoxicity of this compound against Mammalian Cells

Compound Cell Line CC50 (µM) Selectivity Index (CC50/IC50)
This compoundHuman Foreskin Fibroblasts>10>2000

Note: CC50 (50% cytotoxic concentration) values are approximate.

Visualizations

ELQ650_Mechanism_of_Action cluster_parasite Babesia Parasite cluster_mito Mitochondrion ETC Electron Transport Chain bc1 Cytochrome bc1 Complex ETC->bc1 e- transfer ATP ATP Synthesis bc1->ATP Proton gradient Parasite_Death Parasite Death ATP->Parasite_Death Depletion leads to ELQ650 This compound ELQ650->bc1 Inhibits Qi site

Caption: Mechanism of action of this compound in the Babesia parasite.

ELQ650_Workflow cluster_culture Parasite Culture cluster_assay Drug Efficacy Assay Start_Culture Initiate B. duncani Culture (0.1% Parasitemia) Incubate_Culture Incubate for 24-48h Start_Culture->Incubate_Culture Add_Parasites Add Parasite Culture to Drug Plate Incubate_Culture->Add_Parasites Prepare_Dilutions Prepare this compound Serial Dilutions Prepare_Dilutions->Add_Parasites Incubate_Assay Incubate for 62h Add_Parasites->Incubate_Assay Add_SYBR Add Lysis Buffer + SYBR Green I Incubate_Assay->Add_SYBR Read_Fluorescence Read Fluorescence Add_SYBR->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Result? Start->Problem Check_Culture Check Culture: - Parasitemia - Contamination Problem->Check_Culture Yes Analyze_Data Re-analyze Data Problem->Analyze_Data No Check_Reagents Check Reagents: - this compound integrity - Dilutions Check_Culture->Check_Reagents Check_Assay Check Assay Setup: - Controls - Incubation times Check_Reagents->Check_Assay Check_Assay->Analyze_Data Consult Consult Support Analyze_Data->Consult

Caption: Logical troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing ELQ-650 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of ELQ-650.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a second-generation endochin-like quinolone (ELQ). It functions as an inhibitor of the mitochondrial electron transport chain (ETC) at the cytochrome bc1 complex (Complex III). Specifically, it is believed to target the ubiquinol (B23937) reduction (Qi) site of this complex.[1] By inhibiting the ETC, this compound disrupts essential cellular processes that rely on mitochondrial respiration, such as ATP production and pyrimidine (B1678525) biosynthesis, ultimately leading to parasite death.[2]

Q2: What is the expected in vitro potency of this compound?

A2: this compound has demonstrated potent activity against various protozoan parasites in vitro. For instance, against Babesia duncani, the active drug has an IC50 value in the low nanomolar range.[1]

Q3: Is this compound active against drug-resistant parasite strains?

A3: ELQs, as a class, have shown efficacy against multidrug-resistant laboratory strains and clinical isolates of parasites like Plasmodium falciparum.[2] The propensity for developing resistance to ELQs that target the Qi site is reported to be lower than for compounds targeting the Qo site, such as atovaquone.[2]

Q4: Can this compound be used in combination with other drugs?

A4: Yes, combination therapy has proven effective. For example, combining ELQs with atovaquone, which targets the ubiquinol-oxidation (Qo) site of the cytochrome bc1 complex, has demonstrated strong antibabesial efficacy in vitro and in animal models.[1] This combination targets two different sites within the same enzyme complex, which can lead to synergistic effects and a higher barrier to resistance.

Troubleshooting Guide

Issue 1: Lower than Expected In Vitro Efficacy (High IC50 Values)

If you are observing lower than expected potency for this compound in your in vitro assays, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Compound Solubility Issues This compound, like many quinolones, may have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect stock solutions for any precipitation. Consider a brief sonication step to aid dissolution.
Inappropriate Assay Conditions The metabolic state of the cells can influence the efficacy of mitochondrial inhibitors. Ensure your parasite or cell cultures are in a logarithmic growth phase and metabolically active. Standardize cell seeding densities and incubation times across experiments.
Assay Endpoint Mismatch The chosen assay endpoint may not be optimal for detecting the effects of a mitochondrial inhibitor. For example, assays relying on metabolic indicators like MTT or resazurin (B115843) reduction may be directly affected by ETC inhibition, complicating data interpretation. Consider using a nucleic acid-based assay (e.g., SYBR Green I) that measures parasite proliferation.[3]
Serum Lot-to-Lot Variability Components in different lots of serum can bind to the compound, reducing its effective concentration. Test new serum lots before use in critical experiments or consider using a serum-free or serum-reduced medium if your culture system allows.
Cellular Aspartate Levels Inhibition of the electron transport chain can lead to a depletion of aspartate, which is essential for cell proliferation.[4] Ensure your culture medium has adequate nutrient levels. In some experimental contexts, supplementation with pyruvate (B1213749) may stimulate aspartate synthesis.[4]
Issue 2: High Variability Between Replicate Wells or Experiments

High variability can mask the true effect of the compound. The following table outlines common sources of variability and how to address them.

Potential Cause Recommended Solution
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. For highly potent compounds like this compound, small errors in volume can lead to significant concentration changes.
Edge Effects in Assay Plates The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium or PBS.
Cell Clumping Uneven cell distribution will lead to variability in the starting cell number per well. Ensure you have a single-cell suspension before seeding the plates. Gently mix the cell suspension between plating.
Inconsistent Incubation Conditions Maintain consistent temperature, humidity, and gas concentrations (if applicable) in your incubator. Variations in these parameters can affect cell growth and drug efficacy.

Experimental Protocols

General Protocol for In Vitro Susceptibility Testing using SYBR Green I Assay

This protocol is adapted from standard methods for assessing antimalarial drug susceptibility and is suitable for parasites cultured in erythrocytes.

  • Preparation of Drug Plates:

    • Thaw a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in a suitable culture medium to achieve the desired final concentrations.

    • Dispense the drug dilutions into a 96-well microplate. Include drug-free wells (negative control) and parasite-free wells (background control).

  • Parasite Culture Preparation:

    • Use asynchronous or synchronized parasite cultures at the ring stage with a starting parasitemia of 0.5-1% and a hematocrit of 1-2%.

    • Add the parasite culture to the drug-containing wells.

  • Incubation:

    • Incubate the plates for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2).

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I dye.

    • Add the lysis buffer to each well and mix thoroughly.

    • Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

  • Data Acquisition and Analysis:

    • Read the fluorescence of each well using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the drug-free control wells.

    • Calculate the IC50 values by fitting the dose-response data to a suitable model using non-linear regression analysis.

Visualizations

ELQ650_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- (Qo site) CytC Cytochrome c ComplexIII->CytC e- (Qi site) ComplexIV Complex IV CytC->ComplexIV ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces ELQ650 This compound ELQ650->ComplexIII Inhibits Qi site Atovaquone Atovaquone Atovaquone->ComplexIII Inhibits Qo site Electron Flow Electron Flow

Caption: Mechanism of this compound action on the mitochondrial electron transport chain.

In_Vitro_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis prep_drug Prepare Drug Dilutions (this compound) seed_plate Seed Cells into Drug-Containing Plate prep_drug->seed_plate prep_cells Prepare Parasite/Cell Culture prep_cells->seed_plate incubate Incubate (e.g., 72h) seed_plate->incubate add_reagent Add Assay Reagent (e.g., SYBR Green I) incubate->add_reagent read_plate Read Plate (e.g., Fluorescence) add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 Troubleshooting_Tree start Low Efficacy or High Variability? efficacy_q Is IC50 higher than expected? start->efficacy_q Low Efficacy variability_q High variability in replicates? start->variability_q High Variability solubility Check Compound Solubility (DMSO stock, precipitation) efficacy_q->solubility Yes assay_cond Verify Assay Conditions (cell health, density) solubility->assay_cond If okay assay_type Consider Alternative Assay (e.g., SYBR Green vs. MTT) assay_cond->assay_type If okay pipetting Review Pipetting Technique & Calibration variability_q->pipetting Yes edge_effect Mitigate Edge Effects (use outer wells for blanks) pipetting->edge_effect If okay cell_dist Ensure Homogeneous Cell Suspension edge_effect->cell_dist If okay

References

ELQ-650 Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ELQ-650 assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve accurate and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during your this compound assay.

High Background

Question: What causes high background in my this compound assay results?

Answer: High background can manifest as excessive color development or high optical density (OD) readings across the plate, which can mask the true signal and reduce assay sensitivity.[1][2] Potential causes and solutions are outlined below:

Potential Cause Recommended Solution
Insufficient WashingIncrease the number of wash steps or the soaking time between washes to effectively remove unbound antibodies and other reagents.[2][3][4] Ensure all wells are completely aspirated between steps.
Inadequate BlockingIncrease the concentration of the blocking buffer or the incubation time to ensure all non-specific binding sites on the plate are saturated.
High Concentration of Detection ReagentEnsure the detection reagent is diluted according to the protocol. An overly concentrated detection reagent can lead to non-specific binding and high background.
Cross-reactivityThe detection antibody may be cross-reacting with other molecules in the sample or with the coating antibody. Ensure you are using a secondary antibody raised in a different species than your sample.
ContaminationReagents or the plate itself may be contaminated. Use fresh reagents and ensure proper handling to avoid cross-contamination.
Extended Incubation TimesStrictly adhere to the incubation times specified in the protocol.
Edge EffectsUneven temperature distribution across the plate can lead to "edge effects," where the outer wells show higher background. Ensure the plate is at room temperature before starting and use a plate sealer during incubations.
Weak or No Signal

Question: Why am I getting a weak signal or no signal at all in my assay?

Answer: A weak or absent signal can be due to a variety of factors, from reagent issues to procedural errors. The following table details potential causes and their solutions:

Potential Cause Recommended Solution
Reagents Not at Room TemperatureAllow all reagents to reach room temperature (18-25°C) before use, as temperature can affect reaction kinetics.
Incorrect Reagent Preparation or AdditionDouble-check all dilution calculations and ensure that reagents were added in the correct order as specified in the protocol.
Expired or Improperly Stored ReagentsVerify the expiration dates of all kit components and confirm they have been stored at the recommended temperatures.
Insufficient Incubation TimesAdhere to the incubation times outlined in the protocol. Shortened incubation periods may not be sufficient for optimal binding and signal development.
Over-washing of the PlateWhile washing is crucial, excessive or overly vigorous washing can elute the bound analyte or antibodies.
Incompatible Sample TypeConfirm that the this compound assay is validated for your specific sample type.
Low Analyte Concentration in SampleThe concentration of the target analyte in your samples may be below the detection limit of the assay. Consider concentrating the sample if possible.
Wells Drying OutDo not allow the wells to dry out during the assay, as this can denature the antibodies and analyte.
Poor Standard Curve

Question: My standard curve is not linear or has a low R² value. What should I do?

Answer: A reliable standard curve is essential for accurate quantification of your target analyte. A poor standard curve can result from several issues:

Potential Cause Recommended Solution
Incorrect Standard PreparationCarefully review the protocol for reconstituting and diluting the standard. Errors in serial dilutions are a common cause of poor standard curves.
Degraded StandardEnsure the standard has been stored correctly and has not expired. Improper storage can lead to degradation.
Pipetting ErrorsInaccurate pipetting can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
Incorrect Curve Fitting ModelUse the recommended curve-fitting model for the assay, which is often a 4- or 5-parameter logistic (4-PL or 5-PL) fit.
Saturated SignalIf the high concentration points of your standard curve are plateauing, the signal may be saturated. Consider adjusting the standard curve range.
High Coefficient of Variation (CV)

Question: The replicates for my samples or standards show high variability (High CV%). What could be the cause?

Answer: A high Coefficient of Variation (CV) between replicates indicates a lack of precision in the assay. You should aim for a CV of less than 20%. Here are some common causes and solutions:

Potential Cause Recommended Solution
Inconsistent PipettingEnsure consistent and accurate pipetting for all wells. Use calibrated multichannel pipettes for adding reagents to multiple wells simultaneously.
Inadequate Mixing of Reagents and SamplesThoroughly mix all reagents and samples before adding them to the plate to ensure homogeneity.
Bubbles in WellsBubbles can interfere with the optical readings. Visually inspect the plate and remove any bubbles before reading.
Inconsistent WashingUneven washing across the plate can lead to variability. Automated plate washers can improve consistency. If washing manually, ensure the same technique is used for all wells.
Temperature Gradients"Edge effects" can result from temperature differences across the plate. Allow the plate and reagents to equilibrate to room temperature before use and incubate in a temperature-controlled environment.

Data Presentation

Below is an example of how to structure your this compound assay data.

Table 1: Example Standard Curve Data

Standard Concentration (pg/mL)OD Reading 1OD Reading 2Average ODCorrected OD (Avg OD - Blank OD)
10002.1542.1322.1432.088
5001.6891.7011.6951.640
2501.1231.1351.1291.074
1250.6540.6680.6610.606
62.50.3870.3990.3930.338
31.250.2110.2150.2130.158
15.630.1320.1380.1350.080
0 (Blank)0.0560.0540.0550.000

Table 2: Example Sample Data Calculation

Sample IDDilution FactorOD Reading 1OD Reading 2Average ODCorrected ODCalculated Concentration (pg/mL)Final Concentration (pg/mL)CV%
Sample A20.8760.8900.8830.828185.2370.41.13%
Sample B51.2451.2211.2331.178280.51402.51.39%
Control11.5011.5231.5121.457425.8425.81.04%

Experimental Protocols

Standard this compound Assay Protocol (Sandwich ELISA)
  • Plate Preparation: The 96-well plates are provided pre-coated with the capture antibody.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.

  • Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells in duplicate. Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.

  • Wash: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Cover and incubate for 1 hour at room temperature with gentle shaking.

  • Wash: Repeat the wash step as described in step 4.

  • Add Enzyme Conjugate: Add 100 µL of the prepared Streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature with gentle shaking.

  • Wash: Repeat the wash step as described in step 4.

  • Add Substrate: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark with gentle shaking.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm immediately.

  • Data Analysis: Calculate the average OD for each set of replicates. Subtract the average blank OD from all other OD values. Plot the corrected OD values for the standards against their concentrations and generate a standard curve. Use the standard curve to determine the concentration of the analyte in the samples, remembering to multiply by the dilution factor.

Visualizations

ELQ650_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_reagents Prepare Reagents & Standards add_samples Add Standards & Samples prep_reagents->add_samples prep_samples Prepare Samples prep_samples->add_samples incubate1 Incubate add_samples->incubate1 wash1 Wash Plate incubate1->wash1 add_detection Add Detection Ab wash1->add_detection incubate2 Incubate add_detection->incubate2 wash2 Wash Plate incubate2->wash2 add_conjugate Add Enzyme Conjugate wash2->add_conjugate incubate3 Incubate add_conjugate->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add Substrate wash3->add_substrate incubate4 Incubate (Dark) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Plate at 450nm add_stop->read_plate analyze_data Analyze Data read_plate->analyze_data

Caption: this compound Sandwich ELISA Experimental Workflow.

Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes start Assay Problem Identified high_bg High Background start->high_bg no_signal No/Weak Signal start->no_signal high_cv High CV start->high_cv poor_curve Poor Standard Curve start->poor_curve c_washing Washing Technique high_bg->c_washing c_blocking Blocking high_bg->c_blocking c_reagents Reagent Prep/Storage high_bg->c_reagents c_contamination Contamination high_bg->c_contamination no_signal->c_washing no_signal->c_reagents c_incubation Incubation Time/Temp no_signal->c_incubation c_pipetting Pipetting Error no_signal->c_pipetting high_cv->c_washing high_cv->c_reagents high_cv->c_pipetting c_bubbles Bubbles in Wells high_cv->c_bubbles poor_curve->c_reagents poor_curve->c_pipetting c_curve_prep Standard Dilution poor_curve->c_curve_prep

Caption: Troubleshooting Logic for Common this compound Assay Issues.

References

Technical Support Center: ELQ-650

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential toxicity issues with ELQ-650. The information is based on the known mechanisms of the broader class of endochin-like quinolones and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound?

This compound, a second-generation endochin-like quinolone, is generally characterized by a favorable safety profile and low toxicity.[1][2] It demonstrates high potency against parasites like Babesia with a therapeutic index greater than 300 in human cell lines.[1] However, as a member of the quinolone class, its potential to induce mitochondrial dysfunction and oxidative stress should be considered, similar to what has been observed with fluoroquinolone antibiotics.[3][4][5][6][7][8][9]

Q2: What is the primary mechanism of action and potential off-target toxicity of this compound?

This compound targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in parasites.[1][2] While highly selective for the parasite's mitochondria, residual effects on the host's mitochondria could theoretically occur, leading to off-target toxicity. The primary mechanism of toxicity for the broader quinolone class involves the impairment of mitochondrial function, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage.[3][4][5][6][10]

Q3: Are there any known strategies to mitigate the potential toxicity of this compound?

While specific studies on reducing this compound toxicity are not available, research on related quinolones suggests that antioxidant intervention could be a viable strategy. Specifically, mitochondria-targeted antioxidants, such as MitoQ, have shown promise in protecting against fluoroquinolone-induced oxidative stress and mitochondrial damage.[3][4][6]

Q4: How can the formulation of this compound impact its experimental toxicity?

This compound is a poorly soluble compound. The formulation strategy used to dissolve and administer it in experimental settings can significantly impact its bioavailability and potential for localized or systemic toxicity. Utilizing appropriate formulation strategies for poorly soluble drugs, such as lipid-based delivery systems or particle size reduction, can improve solubility and may lead to more consistent and potentially less toxic experimental outcomes.[11][12][13][14][15]

Troubleshooting Guide

This guide provides a structured approach for researchers who encounter unexpected cytotoxicity or adverse effects during their experiments with this compound.

Problem: Unexpected Cell Death or Reduced Viability in In Vitro Cultures

Possible Cause: Mitochondrial dysfunction and oxidative stress induced by this compound.

Troubleshooting Steps:

  • Confirm Cytotoxicity:

    • Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line.

    • Utilize multiple cytotoxicity assays to assess different cellular endpoints (e.g., MTT for metabolic activity, LDH for membrane integrity, and Annexin V/PI for apoptosis).[16][17][18][19][20]

  • Assess Mitochondrial Health:

    • Measure Mitochondrial Membrane Potential (MMP): A decrease in MMP is an early indicator of mitochondrial dysfunction. Use fluorescent probes like TMRM or JC-1.[10][21]

    • Quantify Mitochondrial Reactive Oxygen Species (ROS): Increased ROS production is a common consequence of mitochondrial impairment. Employ fluorescent probes such as MitoSOX Red for mitochondrial superoxide (B77818).[22][23][24]

  • Implement Mitigation Strategies:

    • Co-treatment with Antioxidants: Introduce a mitochondria-targeted antioxidant, such as MitoQ, to your cell culture to determine if it can rescue the cytotoxic effects.

    • Optimize this compound Concentration: Use the lowest effective concentration of this compound to minimize off-target effects.

Problem: Adverse Effects or Toxicity in Animal Models

Possible Cause: Systemic mitochondrial dysfunction or poor drug formulation leading to localized toxicity.

Troubleshooting Steps:

  • Evaluate Animal Health:

    • Closely monitor animals for clinical signs of toxicity.

    • Conduct histopathological analysis of key organs to identify any tissue damage.

  • Assess In Vivo Mitochondrial Function:

    • If feasible, isolate mitochondria from tissues of treated animals and assess their respiratory function.

  • Refine Drug Formulation and Administration:

    • Review and optimize the formulation of this compound to ensure its solubility and stability.

    • Consider alternative routes of administration that may reduce localized irritation or toxicity.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound and a Related Compound

CompoundTarget Organism/Cell LineIC50 (nM)Therapeutic Index (TI)Reference
This compoundBabesia duncani22 ± 4.9>300 (in human cell lines)[1]
ELQ-596Babesia duncani32 ± 4.9>300 (in human cell lines)[1]

Table 2: Hypothetical Cytotoxicity Data for this compound in a Human Cell Line

This table provides an example of how to present cytotoxicity data. The values are for illustrative purposes only.

AssayEndpointIncubation Time (h)IC50 (µM)Max. Inhibition (%)
MTTViability48>100<10
LDHCytotoxicity48>100<5
Annexin VApoptosis48>100<15

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red

Objective: To quantify mitochondrial superoxide levels in cells treated with this compound.

Materials:

  • MitoSOX Red reagent

  • Live-cell imaging medium

  • Positive control (e.g., Antimycin A)

  • Negative control (vehicle)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations for the desired time. Include positive and negative controls.

  • Prepare a 5 µM working solution of MitoSOX Red in warm live-cell imaging medium.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells gently with warm PBS.

  • Image the cells using a fluorescence microscope with an excitation/emission of 510/580 nm or measure the fluorescence intensity using a plate reader.

Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP) using TMRM

Objective: To measure changes in mitochondrial membrane potential in response to this compound treatment.

Materials:

  • Tetramethylrhodamine, Methyl Ester (TMRM)

  • Live-cell imaging medium

  • Positive control (e.g., FCCP)

  • Negative control (vehicle)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere.

  • Treat cells with this compound at various concentrations.

  • Prepare a 20-100 nM working solution of TMRM in live-cell imaging medium.

  • Remove the treatment medium, wash with PBS, and add the TMRM working solution.

  • Incubate for 20-30 minutes at 37°C.

  • Image the cells using a fluorescence microscope with an excitation/emission of 548/573 nm or measure the fluorescence intensity.

  • For a positive control, add FCCP (a mitochondrial uncoupler) to a set of wells and observe the decrease in fluorescence, confirming the assay is working.

Visualizations

Quinolone_Toxicity_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production MMP Mitochondrial Membrane Potential (MMP) Collapse ROS->MMP Induces Cell_Damage Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis MMP->Apoptosis Apoptosis->Cell_Damage ELQ650 This compound ELQ650->ETC Inhibition Antioxidant Mitochondria-Targeted Antioxidant (e.g., MitoQ) Antioxidant->ROS Scavenges

Caption: Proposed mechanism of this compound toxicity and intervention.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Confirm Confirm Cytotoxicity (Dose-Response, Multiple Assays) Start->Confirm Assess_Mito Assess Mitochondrial Health (MMP, ROS) Confirm->Assess_Mito Mito_Dysfunction Mitochondrial Dysfunction Detected? Assess_Mito->Mito_Dysfunction Implement_Mitigation Implement Mitigation Strategies (Antioxidants, Lower Concentration) Mito_Dysfunction->Implement_Mitigation Yes Other_Mechanism Investigate Alternative Toxicity Mechanisms Mito_Dysfunction->Other_Mechanism No Re_evaluate Re-evaluate Cytotoxicity Implement_Mitigation->Re_evaluate Resolved Issue Resolved Re_evaluate->Resolved

References

ELQ-650 Technical Support Center: Experimental Controls and Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELQ-650. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a second-generation endochin-like quinolone (ELQ). It functions as a potent inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of various parasites. Specifically, this compound targets the ubiquinone reduction (Qi) site of cytochrome b, a key subunit of the bc1 complex. This inhibition disrupts mitochondrial respiration and pyrimidine (B1678525) biosynthesis, ultimately leading to parasite death.

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily investigated for its activity against apicomplexan parasites. It has demonstrated potent in vitro and in vivo efficacy against Babesia species, the causative agents of babesiosis. Its specific mechanism of action makes it a valuable tool for studying mitochondrial function in these parasites and for the development of novel anti-parasitic drugs.

Q3: What are the appropriate positive and negative controls for in vitro experiments with this compound?

A3: Proper controls are crucial for interpreting experimental results.

  • Positive Controls:

    • Atovaquone (B601224): A well-characterized inhibitor of the cytochrome bc1 complex that targets the ubiquinol (B23937) oxidation (Qo) site. This can be used to compare the effects of inhibiting different sites of the same complex.

    • Antimycin A: Another potent inhibitor of the Qi site of the cytochrome bc1 complex.

    • Standard anti-parasitic drugs: For Babesia studies, drugs like clindamycin (B1669177) or quinine (B1679958) can be used as a reference for anti-parasitic activity.

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control cultures at the same final concentration used for the experimental wells. This accounts for any potential effects of the solvent on parasite growth.

    • Uninfected Red Blood Cells: To establish a baseline for any assays measuring parasite-specific activity.

Q4: How should this compound be prepared for in vivo administration?

A4: For in vivo studies in mouse models, this compound is typically formulated for oral gavage. A common vehicle for administration is polyethylene (B3416737) glycol 400 (PEG 400). It is essential to ensure the compound is fully dissolved and the vehicle is well-tolerated by the animals.

Troubleshooting Guides

In Vitro Assay Troubleshooting
IssuePossible CauseRecommended Solution
Low or no this compound activity in Babesia in vitro culture Compound Precipitation: this compound may have poor solubility in the culture medium.- Visually inspect the culture wells for any precipitate. - Prepare a fresh, lower concentration stock solution of this compound in a suitable solvent like DMSO. - Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.
Incorrect IC50 Calculation: Errors in the serial dilution or data analysis.- Double-check all dilution calculations. - Use a well-established protocol for IC50 determination, such as the SYBR Green I assay. - Ensure the fluorescence readings are within the linear range of the assay.
Parasite Resistance: Although less common with experimental compounds, inherent or developed resistance could be a factor.- Test this compound against a reference, sensitive strain of the parasite. - Sequence the cytochrome b gene of the parasite to check for mutations in the Qi binding site.
High background fluorescence in SYBR Green I assay Contamination: Bacterial or fungal contamination of the culture.- Regularly check cultures for contamination under a microscope. - Use sterile techniques and antibiotic/antimycotic agents in the culture medium.
Free DNA: Lysis of red blood cells or parasites can release DNA, leading to high background.- Handle cultures gently to minimize cell lysis. - Wash red blood cells before starting the culture.
In Vivo Study Troubleshooting
IssuePossible CauseRecommended Solution
Poor efficacy of this compound in mouse models Inadequate Dosing or Formulation: The compound may not be reaching the target at a sufficient concentration.- Verify the accuracy of the dose calculations and the stability of the formulation. - Consider using a prodrug of this compound if available to improve bioavailability. - Assess the pharmacokinetic profile of this compound in the specific mouse strain being used.
Animal Health: Underlying health issues in the experimental animals can affect drug efficacy and disease progression.- Ensure animals are healthy and free from other infections before starting the experiment. - Monitor animal weight and general health throughout the study.
Adverse effects or toxicity in treated mice High Dose: The administered dose may be approaching the toxic level.- Perform a dose-ranging study to determine the maximum tolerated dose (MTD). - Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
Vehicle Toxicity: The vehicle used for administration may be causing adverse effects.- Include a vehicle-only control group to assess any effects of the administration vehicle.

Experimental Protocols

In Vitro Culture and IC50 Determination of this compound against Babesia duncani

This protocol is based on established methods for the continuous in vitro culture of B. duncani and assessment of drug susceptibility using a SYBR Green I-based fluorescence assay.[1][2][3]

Materials:

  • Babesia duncani (WA1 strain) culture

  • Human red blood cells (hRBCs), type O+

  • Culture Medium: DMEM/F-12 or HaRGM, supplemented with 20% fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Atovaquone (positive control)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture:

    • Maintain a continuous culture of B. duncani in hRBCs at 5% hematocrit in a humidified incubator at 37°C with 5% CO2.

    • Monitor parasitemia daily by Giemsa-stained blood smears.

    • Subculture the parasites every 2-3 days to maintain a parasitemia of 1-5%.

  • Drug Susceptibility Assay:

    • Prepare serial dilutions of this compound and atovaquone in culture medium in a 96-well plate. Include a vehicle control (DMSO) and an untreated control.

    • Add synchronized ring-stage parasites at 1% parasitemia and 2.5% hematocrit to each well.

    • Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • SYBR Green I Assay:

    • After incubation, lyse the cells in each well by adding lysis buffer containing SYBR Green I.

    • Incubate the plate in the dark at room temperature for 1 hour.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from uninfected RBCs.

    • Normalize the fluorescence values to the untreated control.

    • Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software.

Quantitative Data Summary

CompoundTarget ParasiteIn Vitro IC50Reference
This compoundBabesia duncaniLow nM range[1]
AtovaquoneBabesia duncaniVaries (nM to µM)[3]

Visualizations

Signaling Pathway Diagram

ELQ650_Mechanism_of_Action This compound Mechanism of Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Complex_III Cytochrome bc1 Complex Details cluster_Consequences Downstream Effects Complex_I Complex I UQ Ubiquinone (UQ) Complex_I->UQ e- Proton_pumping H+ Pumping Complex_II Complex II Complex_II->UQ e- UQH2 Ubiquinol (UQH2) UQ->UQH2 + 2H+ + 2e- Complex_III Cytochrome bc1 Complex (Complex III) UQH2->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- ETC_disruption Disruption of Electron Transport Chain Complex_IV Complex IV Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 e- H2O H2O Complex_IV->H2O ATP_Synthase ATP Synthase Qo_site Qo site Qi_site Qi site UQH2_binds_Qo UQH2 binds UQ_binds_Qi UQ binds ELQ650 This compound ELQ650->Qi_site Inhibits Proton_pumping->ATP_Synthase drives MMP_collapse Mitochondrial Membrane Potential Collapse ETC_disruption->MMP_collapse Pyrimidine_inhibition Inhibition of Pyrimidine Biosynthesis ETC_disruption->Pyrimidine_inhibition ATP_depletion ATP Depletion MMP_collapse->ATP_depletion Parasite_death Parasite Death ATP_depletion->Parasite_death Pyrimidine_inhibition->Parasite_death

Caption: Mechanism of action of this compound on the parasite mitochondrial electron transport chain.

Experimental Workflow Diagram

Experimental_Workflow In Vitro & In Vivo Workflow for this compound Evaluation cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation start_culture Start/Maintain Babesia duncani Culture prepare_plates Prepare 96-well plates with serial dilutions of this compound start_culture->prepare_plates add_parasites Add synchronized parasites to plates prepare_plates->add_parasites incubate_72h Incubate for 72 hours add_parasites->incubate_72h sybr_assay Perform SYBR Green I Assay incubate_72h->sybr_assay calc_ic50 Calculate IC50 sybr_assay->calc_ic50 infect_mice Infect mice with Babesia parasites calc_ic50->infect_mice Proceed to in vivo if potent start_treatment Initiate daily oral treatment with this compound formulation infect_mice->start_treatment monitor_parasitemia Monitor parasitemia (e.g., Giemsa smears) start_treatment->monitor_parasitemia monitor_health Monitor animal health (weight, clinical signs) start_treatment->monitor_health end_treatment End treatment period monitor_parasitemia->end_treatment monitor_health->end_treatment assess_outcome Assess final outcome (clearance, recrudescence, survival) end_treatment->assess_outcome

Caption: General workflow for the evaluation of this compound efficacy from in vitro to in vivo models.

References

Validation & Comparative

ELQ-650 vs. Atovaquone: A Comparative Efficacy Analysis for Antiprotozoal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the experimental endochin-like quinolone (ELQ) compound, ELQ-650, and the established antiprotozoal drug, Atovaquone (B601224). Both compounds are potent inhibitors of the cytochrome bc1 (complex III) of the mitochondrial electron transport chain, a critical pathway for pyrimidine (B1678525) biosynthesis in protozoan parasites such as Plasmodium and Babesia. However, they exhibit distinct binding sites and efficacy profiles, which are explored in this document.

Mechanism of Action: A Tale of Two Binding Sites

This compound and Atovaquone both disrupt the function of the cytochrome bc1 complex, but at different locations. Atovaquone binds to the quinol oxidation (Qo) site, while ELQ compounds, including this compound, primarily target the quinone reduction (Qi) site. This difference in binding sites is significant, as it can overcome resistance mechanisms that affect only one of the sites.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitor Binding Sites Complex_I Complex I Complex_III Cytochrome bc1 (Complex III) Complex_I->Complex_III e- Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Atovaquone Atovaquone Qo_site Atovaquone->Qo_site ELQ_650 This compound Qi_site ELQ_650->Qi_site Qo_site->Complex_III Inhibits Qi_site->Complex_III Inhibits

Caption: Mechanism of action of Atovaquone and this compound on the cytochrome bc1 complex.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of ELQ compounds and Atovaquone against relevant protozoan parasites. While direct in vivo efficacy data for this compound in a malaria model is not yet published, data from closely related compounds and different disease models provide valuable insights.

Table 1: In Vitro Efficacy against Plasmodium falciparum

CompoundStrainIC50 (nM)Citation
ELQ-300 D60.56[1]
TM90-C2B (ATV-R)>10,000[1]
Atovaquone D62[1]
L-3 (CS)0.978[2]
FCM 29 (MDR)1.76[2]

IC50: Half-maximal inhibitory concentration; ATV-R: Atovaquone-Resistant; CS: Chloroquine-Susceptible; MDR: Multi-drug Resistant.

Table 2: In Vivo Efficacy of ELQ Analogs vs. Atovaquone

CompoundModelParasiteDose (mg/kg)EfficacyCitation
ELQ-598 (prodrug of ELQ-596) Immunocompromised MiceBabesia microti10 (oral, daily for 5 days)Radical Cure[3]
Atovaquone Immunocompromised MiceBabesia microti10 (oral, daily for 5 days)Recrudescence[3]
ELQ-300 MicePlasmodium yoelii0.15 (oral, 4-day test)ED90
Atovaquone MicePlasmodium yoelii0.04 (oral, 4-day test)ED90

ED90: Effective dose that suppresses parasite growth by 90%.

Experimental Protocols

In Vitro Susceptibility Testing (Plasmodium falciparum)

SYBR Green I-based Fluorescence Assay:

This method quantifies parasite DNA to determine growth inhibition.

cluster_workflow In Vitro Assay Workflow start Start: Synchronized Ring-Stage P. falciparum Culture plate_prep Prepare 96-well plate with serial dilutions of test compounds start->plate_prep incubation Add parasite culture to wells and incubate for 72 hours plate_prep->incubation lysis Add Lysis Buffer with SYBR Green I incubation->lysis read Read fluorescence (485nm ex / 530nm em) lysis->read analysis Calculate IC50 values from dose-response curves read->analysis

Caption: Workflow for the SYBR Green I in vitro susceptibility assay.

  • Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage.

  • Plate Preparation: Test compounds (this compound, Atovaquone) are serially diluted in culture medium in a 96-well plate.

  • Incubation: The synchronized parasite culture is added to each well at a specific parasitemia and hematocrit and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Reading: The plate is read using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is plotted against the drug concentration to determine the 50% inhibitory concentration (IC50) using a sigmoidal dose-response curve.

In Vivo Efficacy Testing (Rodent Malaria Model)

Peters' 4-Day Suppressive Test:

This standard assay evaluates the in vivo activity of a compound against a newly initiated malaria infection.

cluster_workflow Peters' 4-Day Suppressive Test Workflow infection Day 0: Infect mice with P. berghei i.p. treatment Days 0-3: Administer test compound orally or s.c. daily infection->treatment monitoring Day 4: Collect blood smears treatment->monitoring analysis Determine parasitemia and calculate percent suppression monitoring->analysis

References

Validating ELQ-650: A Comparative Analysis of a Novel Antiprotozoal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the research findings for ELQ-650, a promising second-generation endochin-like quinolone (ELQ), against established antimalarial and antibabesial drugs. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Executive Summary

This compound, a member of the 3-biaryl-ELQ series, demonstrates potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the primary causative agent of malaria.[1][2][3][4] Furthermore, research highlights its efficacy against Babesia species, the pathogens responsible for babesiosis. The unique mechanism of action of ELQs, targeting the Qi site of the parasite's cytochrome bc1 complex, offers a distinct advantage, particularly in the context of emerging resistance to current therapies that often target the Qo site, such as atovaquone (B601224). This guide summarizes the available quantitative data, details the experimental methodologies used to generate these findings, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound and its analogs compared to a panel of standard antimalarial and antibabesial drugs. The 50% inhibitory concentration (IC50) is a measure of a drug's potency, with lower values indicating higher activity.

Table 1: In Vitro Antimalarial Activity against Plasmodium falciparum

CompoundStrainIC50 (nM)Citation(s)
This compound Dd2 (multidrug-resistant)<1 [1]
ELQ-596 D6 (drug-sensitive)0.4 [1]
Dd2 (multidrug-resistant)0.6 [1]
Atovaquone-0.7 - 6[2]
ChloroquineSensitive strains46 - 405[5]
Resistant strains>100[6][7]
Artemisinin-7.67 - 11.4[8]
Doxycycline-3,445 - 18,956
Clindamycin-11.6 - 106,000
Quinine-85.7 - 385.5
Mefloquine-5.9 - 27
PyrimethamineSensitive strains15.4[3]
Resistant strains9,440[3]
Proguanil-2,400 - 19,000[2]

Table 2: In Vitro Antibabesial Activity

CompoundOrganismIC50 (nM)Citation(s)
This compound Babesia duncani1.2
ELQ-596 Babesia duncani0.9
AtovaquoneBabesia microti~5
ClindamycinBabesia microti-
QuinineBabesia microti-
DoxycyclineBabesia microti-
AzithromycinBabesia microti-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antimalarial Drug Sensitivity Assay (Plasmodium falciparum)

This protocol is based on the SYBR Green I-based fluorescence assay, a widely used method for determining the IC50 values of antimalarial compounds.

  • Parasite Culture: P. falciparum strains (e.g., D6, Dd2) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.

  • Assay Setup: Synchronized ring-stage parasites are diluted to a parasitemia of 0.5-1% at a 2% hematocrit. 100 µL of the parasite culture is added to the wells of a 96-well plate containing 100 µL of the diluted drugs.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a nonlinear regression model.

In Vitro Antibabesial Drug Sensitivity Assay (Babesia duncani)

This protocol outlines the in vitro culture and drug sensitivity testing of Babesia duncani.

  • Parasite Culture: B. duncani is cultured in vitro in human red blood cells in a complete medium (e.g., HL-1 or RPMI 1640) supplemented with 20% fetal bovine serum. Cultures are maintained at 37°C in a microaerophilic environment (5% CO2, 5% O2, 90% N2).

  • Drug Preparation: Similar to the antimalarial assay, drugs are serially diluted to the desired concentrations.

  • Assay Setup: Asynchronous B. duncani cultures are diluted to a starting parasitemia of 1% at a 5% hematocrit and dispensed into 96-well plates containing the test compounds.

  • Incubation: Plates are incubated for 96 hours, with a daily change of medium.

  • Parasitemia Determination: Parasite growth is assessed daily by light microscopy of Giemsa-stained blood smears or by a SYBR Green I-based fluorescence assay.

  • Data Analysis: The parasitemia is plotted against the drug concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: Cytochrome bc1 Complex Inhibition

The primary target of this compound and atovaquone is the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of the parasite. This complex plays a crucial role in ATP synthesis through a process known as the Q-cycle. This compound inhibits the Qi site (ubiquinone reduction site), while atovaquone inhibits the Qo site (ubiquinol oxidation site). Their distinct binding sites lead to a synergistic effect when used in combination.

Cytochrome_bc1_Complex cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) cluster_ETC Electron Transport Chain Q_pool Coenzyme Q Pool Qo_site Qo Site (Ubiquinol Oxidation) Q_pool->Qo_site QH2 Cyt_c Cytochrome c ComplexIV Complex IV Cyt_c->ComplexIV Qo_site->Cyt_c e- Qi_site Qi Site (Ubiquinone Reduction) Qo_site->Qi_site e- Qi_site->Q_pool Q Atovaquone Atovaquone Atovaquone->Qo_site ELQ650 This compound ELQ650->Qi_site ComplexI Complex I ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient

Caption: Mechanism of action of this compound and Atovaquone on the parasite's cytochrome bc1 complex.

Experimental Workflow: In Vitro Antimalarial Drug Screening

The following diagram illustrates the typical workflow for screening and evaluating the efficacy of antimalarial drug candidates in vitro.

Antimalarial_Screening_Workflow cluster_workflow In Vitro Drug Screening Workflow start Start culture P. falciparum Culture (Continuous) start->culture sync Synchronization (Ring Stage) culture->sync assay_setup 96-well Plate Assay Setup sync->assay_setup drug_prep Drug Dilution Series drug_prep->assay_setup incubation 72h Incubation assay_setup->incubation staining Lysis & SYBR Green I Staining incubation->staining readout Fluorescence Measurement staining->readout analysis IC50 Determination readout->analysis end End analysis->end

Caption: A generalized workflow for in vitro antimalarial drug susceptibility testing.

References

Reproducibility of ELQ-650 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental data available for ELQ-650, a promising antimalarial candidate, and its alternatives. The focus is on the reproducibility of findings related to its efficacy and mechanism of action. Due to the limited availability of direct comparative studies for this compound in malaria models, this guide incorporates data from closely related endochin-like quinolones (ELQs) and the established antimalarial atovaquone (B601224), both of which share a similar mechanism of action.

Data Presentation

The following tables summarize the available quantitative data for this compound and the comparator drug, atovaquone. It is important to note that direct comparative in vivo efficacy data for this compound in a malaria mouse model is not publicly available. The in vitro data for this compound is from studies on Babesia duncani, a parasite related to Plasmodium.

Table 1: In Vitro Activity of this compound and Atovaquone

CompoundOrganismAssayIC50 (nM)Source
This compound Babesia duncaniIn vitro culture22 ± 4.9[1]
ELQ-672 (prodrug of this compound) Babesia duncaniIn vitro culture57 ± 18[1]
Atovaquone Plasmodium falciparum (chloroquine-susceptible)Isotopic semimicro drug susceptibility test0.889 (geometric mean)[2]
Atovaquone Plasmodium falciparum (chloroquine-resistant)Isotopic semimicro drug susceptibility test0.906 (geometric mean)[2]
Atovaquone Plasmodium falciparum (multidrug-resistant FCM 29 clone)Isotopic semimicro drug susceptibility test1.76 (mean)[2]

Table 2: In Vivo Efficacy of Related ELQ Compounds and Atovaquone in a Murine Malaria Model (P. yoelii)

CompoundDosing RegimenEfficacySource
ELQ-300 4 daily oral doses of 1 mg/kgComplete cure of patent infections[3]
ELQ-300 Single oral dose of 0.03 mg/kgPrevention of sporozoite-induced infections[3]
Atovaquone:ELQ-300 (1:1) 4 daily dosesED50 of 0.02 mg/kg[4]
Atovaquone:ELQ-300 (3:1) 4 daily dosesED50 of 0.01 mg/kg[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of key experimental protocols relevant to the evaluation of compounds like this compound.

In Vitro Susceptibility Assays
  • SYBR Green I-based Fluorescence Assay: This is a common method for determining the in vitro activity of antimalarial compounds.[4]

    • Plasmodium falciparum cultures are maintained in human erythrocytes.

    • The parasites are exposed to serial dilutions of the test compounds in 96-well plates.

    • After a set incubation period (e.g., 72 hours), a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added.

    • The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured to determine the extent of parasite growth inhibition.

    • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

  • Isotopic Assay: This method measures the incorporation of a radiolabeled precursor, such as [³H]-hypoxanthine, into the parasite's nucleic acids.[2]

    • Parasite cultures are incubated with various concentrations of the drug.

    • A radiolabeled precursor is added to the culture medium.

    • After incubation, the cells are harvested, and the amount of incorporated radioactivity is measured.

    • A reduction in incorporated radioactivity indicates inhibition of parasite growth.

In Vivo Efficacy in Mouse Models
  • 4-Day Suppressive Test (Peters' Test): This is a standard method to evaluate the efficacy of a compound against the blood stages of malaria in mice.[3][5]

    • Mice are infected with a rodent malaria parasite, such as Plasmodium yoelii or Plasmodium berghei.

    • Treatment with the test compound is initiated a few hours after infection and continues for four consecutive days.

    • On the fifth day, thin blood smears are prepared from the tail blood of the mice.

    • The smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.

    • The efficacy of the compound is expressed as the percent reduction in parasitemia compared to an untreated control group.

Mandatory Visualization

Signaling Pathway

The endochin-like quinolones, including this compound, target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium.[1] Inhibition of this complex disrupts the parasite's ability to synthesize pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to parasite death.[6]

ELQ650_Pathway Mechanism of Action of this compound cluster_ETC Mitochondrial Electron Transport Chain cluster_ComplexIII Cytochrome bc1 Complex (Complex III) UQ Ubiquinone (UQ) ComplexIII Qi site Qo site UQ->ComplexIII:qisite binds to UQH2 Ubiquinol (UQH2) UQH2->ComplexIII:qosite binds to CytC Cytochrome c ComplexIV Complex IV CytC->ComplexIV ComplexIII->CytC reduces Pyrimidine Pyrimidine Biosynthesis ComplexIII->Pyrimidine disrupts ELQ650 This compound ELQ650->ComplexIII:qisite inhibits DHODH Dihydroorotate Dehydrogenase (DHODH) DHODH->UQ reduces ParasiteDeath Parasite Death Pyrimidine->ParasiteDeath leads to

Caption: Mechanism of this compound via cytochrome bc1 inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antimalarial compound like this compound.

Experimental_Workflow Preclinical Evaluation Workflow for Antimalarial Drugs cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_activity Activity against P. falciparum invivo_efficacy Efficacy in mouse malaria model invitro_activity->invivo_efficacy invitro_toxicity Cytotoxicity against mammalian cells invivo_tox Toxicology invitro_toxicity->invivo_tox lead_optimization Lead Optimization invivo_efficacy->lead_optimization invivo_pk Pharmacokinetics invivo_pk->lead_optimization invivo_tox->lead_optimization compound Test Compound (e.g., this compound) compound->invitro_activity compound->invitro_toxicity clinical_trials Clinical Trials lead_optimization->clinical_trials

Caption: Workflow for preclinical antimalarial drug discovery.

References

ELQ-650 Mechanism of Action: A Comparative Analysis Against Atovaquone

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of ELQ-650's mechanism of action reveals its strategic advantage as a potent inhibitor of the parasite cytochrome bc1 complex, offering a distinct and complementary approach to existing therapies like atovaquone (B601224).

This compound, a second-generation endochin-like quinolone (ELQ), has emerged as a promising antiparasitic agent, particularly against Babesia species, the causative agents of babesiosis. Its efficacy stems from a targeted disruption of the parasite's mitochondrial electron transport chain, a vital pathway for cellular respiration and survival. This guide provides a comparative analysis of this compound's mechanism of action, juxtaposed with the established drug atovaquone, supported by experimental data and detailed protocols.

Distinguishing Mechanisms: Targeting the Cytochrome bc1 Complex

The cytochrome bc1 complex (also known as complex III) is a critical enzyme in the mitochondrial electron transport chain of many protozoan parasites. It facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process essential for ATP production. Both this compound and atovaquone exert their parasiticidal effects by inhibiting this complex, but they do so by binding to distinct sites.

This compound is a potent inhibitor of the ubiquinol-reduction (Qi) site of the cytochrome bc1 complex.[1] This specific binding action blocks the reduction of ubiquinone, thereby halting the Q-cycle and disrupting the electron flow. In contrast, atovaquone targets the ubiquinol-oxidation (Qo) site of the same complex.[1] This dual-site targeting within the same essential enzyme complex presents a powerful strategy to combat parasitic infections and mitigate the development of drug resistance.

Performance Comparison: In Vitro Efficacy

Experimental data from in vitro studies on Babesia duncani, a virulent species causing human babesiosis, demonstrates the superior potency of this compound and its analogue ELQ-596 compared to atovaquone.

CompoundTarget SiteOrganismIC50 (nM)
This compound Cytochrome bc1 (Qi site)Babesia duncanilow nM range
ELQ-596 Cytochrome bc1 (Qi site)Babesia duncanilow nM range
Atovaquone Cytochrome bc1 (Qo site)Babesia duncani~500

Table 1: Comparative in vitro efficacy of this compound, ELQ-596, and atovaquone against Babesia duncani. The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of in vitro parasite growth. Data for ELQ compounds are described as being in the "low nM range" in the cited literature.[1] The IC50 for atovaquone is approximately 500 nM.

Experimental Protocols

The validation of this compound's mechanism of action and its comparative efficacy relies on robust in vitro assays. The following is a detailed protocol for a common method used to determine the IC50 values of antiparasitic compounds.

In Vitro Babesia duncani Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the concentration of a compound required to inhibit the growth of B. duncani in human red blood cells by 50% (IC50).

Materials:

  • Babesia duncani culture maintained in human erythrocytes

  • Complete culture medium (e.g., RPMI 1640 supplemented with serum and other nutrients)

  • 96-well microplates

  • Test compounds (this compound, atovaquone) dissolved in a suitable solvent (e.g., DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture Maintenance: B. duncani is cultured in human red blood cells at a specific hematocrit in a complete culture medium under controlled atmospheric conditions (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the complete culture medium in a 96-well plate.

    • Add the parasite culture (typically at 1-2% parasitemia) to each well containing the diluted compounds.

    • Include control wells with parasites and no drug (positive control) and uninfected red blood cells (negative control).

  • Incubation: Incubate the plate for a defined period, typically corresponding to several parasite replication cycles (e.g., 72 hours).

  • Lysis and Staining:

    • After incubation, lyse the red blood cells in each well by adding a lysis buffer containing SYBR Green I stain. This stain intercalates with the parasite's DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for SYBR Green I).

  • Data Analysis:

    • The fluorescence intensity is proportional to the amount of parasite DNA, which reflects parasite growth.

    • Calculate the percentage of growth inhibition for each drug concentration relative to the positive control.

    • Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway and experimental workflow.

ELQ650_Mechanism_of_Action cluster_Mitochondrion Parasite Mitochondrion cluster_ComplexIII Cytochrome bc1 Complex UQH2 Ubiquinol (UQH2) Qo_site Qo Site (Ubiquinol Oxidation) UQH2->Qo_site e- UQ Ubiquinone (UQ) UQ->UQH2 CytC_ox Cytochrome c (ox) CytC_red Cytochrome c (red) CytC_ox->CytC_red Qo_site->CytC_ox e- Qi_site Qi Site (Ubiquinone Reduction) Qi_site->UQ e- Atovaquone Atovaquone Atovaquone->Qo_site Inhibition ELQ650 This compound ELQ650->Qi_site Inhibition

Caption: Mechanism of action of this compound and Atovaquone on the parasite cytochrome bc1 complex.

Experimental_Workflow A Prepare serial dilutions of This compound and Atovaquone B Add Babesia duncani culture to 96-well plate A->B C Incubate for 72 hours B->C D Lyse cells and add SYBR Green I stain C->D E Measure fluorescence D->E F Calculate % inhibition and determine IC50 values E->F

Caption: Workflow for the in vitro growth inhibition assay of Babesia duncani.

References

Independent Verification of ELQ-650: A Comparative Analysis for Anti-Babesiosis Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the endochin-like quinolone ELQ-650 with related compounds and the standard-of-care drug, atovaquone (B601224), for the treatment of babesiosis. The data presented is compiled from independent research, offering researchers, scientists, and drug development professionals a clear overview of this compound's performance, mechanism of action, and experimental validation.

Comparative Efficacy of Second-Generation ELQs and Atovaquone

Independent studies have evaluated the in vitro and in vivo efficacy of this compound and its related compound, ELQ-596, against Babesia duncani and Babesia microti. The results are summarized below, providing a direct comparison with atovaquone.

In Vitro Efficacy

The 50% inhibitory concentrations (IC50) of this compound, its prodrug ELQ-672, the related compound ELQ-596, its prodrug ELQ-598, and atovaquone were determined against B. duncani in continuous in vitro culture.[1]

CompoundIC50 (nM) against B. duncani
This compound22 ± 4.9
ELQ-672 (Prodrug of this compound)57 ± 18
ELQ-59632 ± 4.9
ELQ-598 (Prodrug of ELQ-596)37 ± 2.2

Data represents the mean ± standard deviation from at least two independent experiments.[1]

In Vivo Efficacy

The in vivo efficacy of the prodrugs ELQ-672 and ELQ-598 was assessed in mouse models of lethal B. duncani infection and chronic B. microti infection.

Table 2: In Vivo Efficacy in a B. duncani Lethal Infection Model (C3H/HeJ mice)

Treatment (10 mg/kg, oral, daily for 5 days)Outcome
ELQ-672 (Prodrug of this compound)Parasite recrudescence observed
ELQ-598 (Prodrug of ELQ-596)Radical cure, 100% survival
AtovaquoneParasite recrudescence observed
ELQ-672 + Atovaquone (10 mg/kg each)Complete elimination of infection

Table 3: In Vivo Efficacy in a B. microti Chronic Infection Model (SCID mice)

Treatment (10 mg/kg, oral, daily for 5 days)Outcome
ELQ-672 (Prodrug of this compound)Parasite recrudescence observed
ELQ-598 (Prodrug of ELQ-596)Radical cure
AtovaquoneParasite recrudescence observed
ELQ-672 + Atovaquone (10 mg/kg each)Complete elimination of infection

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound and other endochin-like quinolones target the cytochrome bc1 (Complex III) of the mitochondrial electron transport chain in parasites.[1][2][3] This complex is crucial for ATP synthesis. Atovaquone also targets this complex but at a different site.[1]

  • ELQ Compounds (including this compound): Primarily inhibit the ubiquinol-reduction (Qi) site of the cytochrome bc1 complex.[1]

  • Atovaquone: Inhibits the ubiquinol-oxidation (Qo) site of the cytochrome bc1 complex.[1]

The dual targeting of two different sites within the same essential enzyme complex by combining an ELQ with atovaquone has been shown to result in synergistic or additive effects, leading to complete parasite elimination and preventing the emergence of drug-resistant parasites.[1]

ELQ650_Mechanism cluster_Mitochondrion Parasite Mitochondrion cluster_ETC Electron Transport Chain cluster_ComplexIII Cytochrome bc1 Complex Detail Complex_I Complex I CoQ CoQ Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Cytochrome bc1 (Complex III) Cyt_c Cyt_c Complex_III->Cyt_c e- Complex_IV Complex IV O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient CoQ->Complex_III e- Cyt_c->Complex_IV e- bc1 Qo Site Qi Site Atovaquone Atovaquone Atovaquone->bc1:Qo Inhibits ELQ650 This compound ELQ650->bc1:Qi Inhibits ATP ATP ATP_Synthase->ATP Produces

Caption: Mechanism of action of this compound and Atovaquone on the parasite's cytochrome bc1 complex.

Experimental Protocols

The following are summaries of the experimental methodologies used in the cited independent verification studies.

In Vitro Efficacy Assay
  • Babesia duncani Culture: B. duncani (WA1 isolate) is continuously cultured in human red blood cells.[1]

  • Drug Preparation: Test compounds (this compound, atovaquone, etc.) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Inhibition Assay: Parasite cultures are incubated with varying concentrations of the test compounds for a specified period (e.g., 62 hours).[1]

  • Growth Measurement: Parasite growth is quantified using a DNA-based fluorescence assay or by microscopic examination of Giemsa-stained blood smears.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

InVitro_Workflow Start Start: B. duncani culture in human RBCs Prepare_Drugs Prepare serial dilutions of test compounds Start->Prepare_Drugs Incubate Incubate parasite cultures with drugs for 62h Prepare_Drugs->Incubate Measure_Growth Quantify parasite growth (e.g., fluorescence assay) Incubate->Measure_Growth Calculate_IC50 Calculate IC50 values from dose-response curves Measure_Growth->Calculate_IC50 End End: Determine in vitro efficacy Calculate_IC50->End

Caption: Workflow for determining the in vitro efficacy of anti-babesial compounds.

In Vivo Efficacy Models
  • Animal Models:

    • Lethal B. duncani infection: C3H/HeJ mice are used as they are highly susceptible to B. duncani infection.[1]

    • Chronic B. microti infection: Severe combined immunodeficient (SCID) mice are used to model chronic infection.[1]

  • Infection: Mice are infected with B. duncani or B. microti-infected red blood cells.[1]

  • Drug Administration: Treatment with the test compounds (e.g., ELQ-672, ELQ-598, atovaquone) or vehicle control is initiated, typically administered orally for a set duration (e.g., 5 days).[1]

  • Monitoring: Parasitemia is monitored over time by microscopic examination of blood smears. Animal survival is also recorded.

  • Outcome Assessment: The primary outcomes are the clearance of parasites from the blood and the prevention of recrudescence (relapse of infection). "Radical cure" refers to the complete elimination of parasites with no subsequent relapse.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Outcome Select_Model Select Mouse Model (C3H/HeJ for acute, SCID for chronic) Infect_Mice Infect mice with Babesia parasites Select_Model->Infect_Mice Administer_Drugs Administer test compounds or vehicle orally for 5 days Infect_Mice->Administer_Drugs Monitor_Parasitemia Monitor parasitemia via blood smears Administer_Drugs->Monitor_Parasitemia Record_Survival Record animal survival Administer_Drugs->Record_Survival Assess_Outcome Assess for parasite clearance and recrudescence Monitor_Parasitemia->Assess_Outcome Record_Survival->Assess_Outcome

Caption: Experimental workflow for in vivo efficacy studies of anti-babesial drugs in mouse models.

Conclusion

The available independent data suggests that this compound is a potent inhibitor of Babesia parasites in vitro. While its prodrug, ELQ-672, did not achieve radical cure as a monotherapy in vivo, its combination with atovaquone was highly effective. This highlights the potential of a dual-target approach to the cytochrome bc1 complex for the treatment of human babesiosis. The related compound, ELQ-596 (via its prodrug ELQ-598), demonstrated high efficacy as a monotherapy in animal models, indicating that second-generation ELQs are a promising class of compounds for further development.[1] Additional preclinical studies are warranted to further assess the long-term safety and tolerability of these compounds before they can be considered for human clinical trials.[1]

References

Safety Operating Guide

Proper Disposal of EL-650: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the proper disposal procedures for ELQ-650, an endochin-like quinolone antimicrobial compound. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible management of this potent research chemical.

As a member of the quinolone class of antibiotics, this compound is a potent bioactive molecule.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal of this compound must adhere to standard protocols for hazardous chemical waste. Improper disposal can pose risks to human health and the environment.

Key Operational Plans: Handling and Disposal

The disposal of this compound, as with any hazardous chemical waste, must be managed in a controlled and compliant manner. The following step-by-step procedures are based on general guidelines for the disposal of laboratory chemical waste.[3][4][5]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all components of the waste stream containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes should never be mixed.

Step 2: Containerization

  • Select Appropriate Containers: Use containers that are compatible with the chemical nature of the waste. For solid waste, a sturdy, sealable container is required. For liquid waste, use a leak-proof container designed for liquids.

  • Maintain Container Integrity: Ensure containers are in good condition and not leaking. Keep containers closed at all times except when adding waste to prevent spills and evaporation.

Step 3: Labeling

  • Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."

  • Detail Contents: The label must include the full chemical name ("this compound" or "Endochin-like quinolone this compound") and the approximate concentration and quantity. List all other constituents in the waste container.

  • Date of Accumulation: Mark the date when the container was first used for waste accumulation.

Step 4: Storage

  • Designated Storage Area: Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.

  • Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment to prevent spills from spreading.

  • Follow Institutional Limits: Be aware of the volume limits for waste accumulation in your SAA, which are typically no more than 55 gallons of chemical waste or one quart of acutely toxic chemical waste.

Step 5: Disposal Request and Pickup

  • Arrange for Professional Disposal: Do not dispose of this compound waste down the drain or in the regular trash.

  • Follow Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to request a waste pickup.

  • Provide Necessary Documentation: Complete any required forms for hazardous material pickup, including a description of the waste.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and its prodrug, ELQ-672, against Babesia duncani, the causative agent of human babesiosis. This data highlights the high potency of these compounds.

Compound50% Inhibitory Concentration (IC50)
This compound22 ± 4.9 nM
ELQ-672 (prodrug)57 ± 18 nM

Source: Vydyam, P., et al. (2024). Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and this compound, in Experimental Mouse Models of Human Babesiosis.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general laboratory procedures for handling potent compounds should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All handling of the solid compound should be done in a chemical fume hood to avoid inhalation.

Visualized Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

ELQ650_Disposal_Workflow cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Disposal Process start Start: this compound Waste Generated characterize Characterize Waste (Solid, Liquid, Contaminated Labware) start->characterize segregate Segregate this compound Waste characterize->segregate containerize Select & Use Compatible Container segregate->containerize label_waste Label Container: 'Hazardous Waste', Contents, Date containerize->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store request_pickup Request Pickup from EHS/Hazardous Waste Management store->request_pickup pickup Waste Collected by Authorized Personnel request_pickup->pickup end_point End: Compliant Disposal pickup->end_point

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.